Product packaging for Boc-NH-PEG9-azide(Cat. No.:)

Boc-NH-PEG9-azide

Cat. No.: B611229
M. Wt: 582.7 g/mol
InChI Key: CKIKYHBSXHEGSA-UHFFFAOYSA-N
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Description

t-boc-N-amido-PEG9-azide is a PEG derivative containing an azide group and Boc-protected amino group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H50N4O11 B611229 Boc-NH-PEG9-azide

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50N4O11/c1-25(2,3)40-24(30)27-4-6-31-8-10-33-12-14-35-16-18-37-20-22-39-23-21-38-19-17-36-15-13-34-11-9-32-7-5-28-29-26/h4-23H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIKYHBSXHEGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Potential of Boc-NH-PEG9-azide: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Boc-NH-PEG9-azide has emerged as a critical tool in the construction of complex therapeutic modalities. This heterobifunctional linker, featuring a Boc-protected amine and a terminal azide group connected by a nine-unit polyethylene glycol (PEG) chain, offers a unique combination of properties that are highly advantageous for the synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).

This in-depth technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its application, and visualizations of the key biological and chemical processes in which it is involved.

Core Properties and Specifications

This compound is a viscous liquid at room temperature, valued for its defined length, which allows for precise spatial control when linking two molecular entities.[1][2] The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[3][4] The terminal azide group is a key functional handle for "click chemistry," a suite of highly efficient and specific bioorthogonal reactions.[5][6] The Boc-protected amine provides a stable, yet readily cleavable, site for sequential conjugation strategies.[7]

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C25H50N4O11[1]
Molecular Weight 582.68 g/mol [1][2]
CAS Number 2112731-50-5[1][2]
Appearance Viscous Liquid[1][2]
Purity ≥95%[7]
Solubility and Storage
ParameterDetailsReference(s)
Solubility Soluble in DMSO and other organic solvents.[8]
Storage Conditions Store at -20°C for long-term stability. Shipped at ambient temperature.[1][9]

Key Applications in Drug Development

The unique trifunctional nature of this compound, with its PEG linker, protected amine, and reactive azide, makes it a versatile reagent in several areas of advanced drug development.

  • PROTACs: As a PEG-based PROTAC linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[5][8] The PEG chain's length and flexibility are crucial for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[3][10]

  • Click Chemistry: The terminal azide group enables highly efficient and specific conjugation to molecules containing an alkyne group through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes like DBCO or BCN through strain-promoted alkyne-azide cycloaddition (SPAAC).[5][11] This bioorthogonal reaction is widely used in bioconjugation due to its high yield and tolerance of a wide range of functional groups.[6]

  • Antibody-Drug Conjugates (ADCs): While primarily known for its use in PROTACs, the principles of using PEG linkers for conjugation are also applicable to the development of ADCs, where it can be used to attach a cytotoxic payload to an antibody.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures and should be optimized for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Degassed aqueous buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, t-BuOH)

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.

    • Add this compound to the reaction mixture, typically at a 1.2 to 2-fold molar excess over the alkyne.

    • Add the copper ligand (THPTA or TBTA) to the mixture. A 5-fold molar excess relative to CuSO4 is recommended to protect biomolecules from oxidative damage.[12][13]

    • Add CuSO4 to the reaction. The final concentration of copper can range from 50 µM to 250 µM.[14]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[14]

  • Reaction and Monitoring:

    • Gently mix the reaction and incubate at room temperature, protected from light.

    • The reaction is typically complete within 1-4 hours.[15] Reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • The final product can be purified using standard techniques such as preparative HPLC or size-exclusion chromatography.

Protocol 2: PROTAC Synthesis using this compound

This protocol outlines a two-step approach for synthesizing a PROTAC, first by conjugating a ligand to this compound via its deprotected amine, followed by a click reaction.

Step 1: Amide Bond Formation

  • Boc Deprotection:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Remove the solvent and TFA under reduced pressure to yield the free amine (H2N-PEG9-azide).

  • Amide Coupling:

    • Dissolve the deprotected H2N-PEG9-azide and a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) in an anhydrous solvent like DMF.

    • Add a coupling agent such as HATU or HBTU, and a non-nucleophilic base like DIPEA.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the resulting azide-PEG9-ligand conjugate by preparative HPLC.

Step 2: Click Chemistry for Final PROTAC Assembly

  • Reaction Setup:

    • Dissolve the purified azide-PEG9-ligand conjugate and the second ligand, which has been functionalized with a terminal alkyne, in a suitable solvent mixture (e.g., t-BuOH/H2O).[2]

    • Follow the CuAAC protocol described above (Protocol 1) to ligate the two components.

  • Purification:

    • Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.

Visualizing the Mechanisms

The following diagrams, created using the DOT language, illustrate the key pathways and workflows involving this compound.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ub_Chain Polyubiquitin Chain POI->Ub_Chain tagged with Ternary_Complex->PROTAC Ternary_Complex->POI Ubiquitination E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex recruited Proteasome 26S Proteasome Ub_Chain->Proteasome recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades to

PROTAC-mediated protein degradation pathway.

Click_Chemistry_Workflow start Start: Reagents reagent1 This compound start->reagent1 reagent2 Alkyne-functionalized Molecule start->reagent2 catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate + Ligand) start->catalyst reaction_step CuAAC Reaction (Room Temp, 1-4h) reagent1->reaction_step reagent2->reaction_step catalyst->reaction_step monitoring Monitor Progress (LC-MS / HPLC) reaction_step->monitoring monitoring->reaction_step Optimization Loop purification Purification (Prep-HPLC) monitoring->purification final_product Final Conjugate purification->final_product

Workflow for CuAAC Click Chemistry.

References

An In-depth Technical Guide to Boc-NH-PEG9-azide: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Boc-NH-PEG9-azide, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, molecular weight, and provides a step-by-step experimental protocol for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Core Properties of this compound

This compound is a polyethylene glycol (PEG)-based molecule functionalized with a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and an azide group at the other. The nine repeating ethylene glycol units provide a flexible and hydrophilic spacer, which can enhance the solubility and reduce the immunogenicity of conjugated biomolecules. The terminal azide allows for highly specific and efficient ligation to alkyne-containing molecules via click chemistry. The Boc protecting group on the amine can be readily removed under acidic conditions, revealing a primary amine that can be used for subsequent conjugation reactions.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C25H50N4O11[1][2][3]
Molecular Weight 582.68 g/mol [1][3][4]
Appearance Viscous Liquid[1]
Solubility 10 mM in DMSO[4]
CAS Number 2112731-50-5[1][4]
Storage Conditions -20°C for long-term storage[1]

Experimental Protocol: Bioconjugation via Click Chemistry

This protocol outlines a two-stage process for the use of this compound in bioconjugation. The first stage involves the deprotection of the Boc-protected amine, and the second stage details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the linker to an alkyne-modified molecule (e.g., a protein, peptide, or small molecule drug).

Stage 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to yield a free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Methodology:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of NaHCO3, dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the free amine (NH2-PEG9-azide).

Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the deprotected NH2-PEG9-azide to an alkyne-containing molecule.

Materials:

  • Deprotected NH2-PEG9-azide

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • Reaction vessel (e.g., microcentrifuge tube)

Methodology:

  • Prepare stock solutions of all reagents. For example: 20 mM CuSO4 in water, 100 mM sodium ascorbate in water (prepare fresh), and 50 mM THPTA in water.

  • In a reaction vessel, dissolve the alkyne-modified molecule in the chosen buffer.

  • Add the deprotected NH2-PEG9-azide to the reaction vessel. A slight molar excess (1.2-2 equivalents) relative to the alkyne-modified molecule is often used.

  • Add the THPTA ligand to the reaction mixture. The final concentration should be such that the ligand-to-copper ratio is 5:1.

  • Add the CuSO4 solution to the reaction mixture.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Upon completion, the resulting conjugate can be purified by methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC).

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the utilization of this compound for bioconjugation.

Boc_Deprotection_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product Boc_PEG_Azide This compound Reaction Acidic Deprotection (0°C to RT, 1-2h) Boc_PEG_Azide->Reaction TFA_DCM TFA in DCM TFA_DCM->Reaction Workup Evaporation & Neutralization Reaction->Workup Amine_PEG_Azide NH2-PEG9-azide Workup->Amine_PEG_Azide CuAAC_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product Amine_PEG_Azide NH2-PEG9-azide Click_Reaction CuAAC 'Click' Reaction (Aqueous Buffer, RT, 1-4h) Amine_PEG_Azide->Click_Reaction Alkyne_Molecule Alkyne-modified Molecule Alkyne_Molecule->Click_Reaction CuSO4 CuSO4 CuSO4->Click_Reaction Ascorbate Sodium Ascorbate Ascorbate->Click_Reaction Ligand THPTA Ligand Ligand->Click_Reaction Purification Purification Click_Reaction->Purification Conjugate Bioconjugate Purification->Conjugate

References

Synthesis and Purification of Boc-NH-PEG9-azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG9-azide, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The methodologies outlined are based on established principles of organic synthesis and polymer chemistry, offering a framework for the successful laboratory-scale production of this important reagent.

Overview of the Synthetic Strategy

The synthesis of this compound from its precursor, Boc-NH-PEG9-OH, is a two-step process. The first step involves the activation of the terminal hydroxyl group of the polyethylene glycol (PEG) chain, typically through tosylation or mesylation, to create a good leaving group. The second step is a nucleophilic substitution reaction where the activated hydroxyl group is displaced by an azide nucleophile, usually from sodium azide.

This well-established synthetic route is reliable and generally proceeds with high efficiency. Careful control of reaction conditions and rigorous purification are essential to obtain the final product with the high purity required for subsequent applications in drug development and bioconjugation.

Physicochemical Properties and Characterization Data

Accurate characterization of this compound is crucial to ensure its identity, purity, and suitability for downstream applications. The following table summarizes key physicochemical properties and expected characterization data.

PropertyValueSource
Chemical Name tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamatePubChem
Synonyms Boc-NH-PEG9-CH2CH2N3, t-boc-N-amido-PEG9-azideChem-Impex[1]
CAS Number 2112731-50-5Chem-Impex[1]
Molecular Formula C₂₅H₅₀N₄O₁₁Chem-Impex[1]
Molecular Weight 582.69 g/mol BroadPharm[2]
Appearance Viscous liquid or oilChem-Impex[1]
Purity (Typical) ≥95%BroadPharm[2]
Storage Conditions -20°C, protected from light and moistureChem-Impex[1]

Characterization Data Summary

Analysis TechniqueExpected Results
¹H NMR Signals corresponding to the Boc protecting group (singlet, ~1.4 ppm), the PEG backbone (multiplet, ~3.6 ppm), the methylene group adjacent to the Boc-NH group, and the methylene group adjacent to the azide group (~3.4 ppm).
¹³C NMR Signals for the carbonyl and quaternary carbons of the Boc group, the PEG backbone carbons (~70 ppm), and a characteristic signal for the carbon atom bonded to the azide group at approximately 50.6 ppm.[3]
Mass Spectrometry (MS) The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the molecular weight of the product.
FT-IR Spectroscopy A characteristic sharp absorption band for the azide group (N₃) is expected around 2100 cm⁻¹.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar azide-terminated PEG compounds and provide a detailed guide for the synthesis of this compound.

Step 1: Synthesis of Boc-NH-PEG9-tosylate

This step involves the activation of the terminal hydroxyl group of Boc-NH-PEG9-OH by converting it to a tosylate ester.

Materials and Reagents:

  • Boc-NH-PEG9-OH

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Brine (saturated NaCl solution)

  • Diethyl ether

Procedure:

  • Dissolve Boc-NH-PEG9-OH (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 - 2.0 eq.) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 - 1.5 eq.).

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture sequentially with water, 1 M HCl (to remove excess base), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude Boc-NH-PEG9-tosylate.

  • The crude product can be purified by precipitation from a concentrated DCM solution into cold diethyl ether.

Expected Yield: >90%

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the tosylate group with an azide ion.

Materials and Reagents:

  • Boc-NH-PEG9-tosylate

  • Anhydrous Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-NH-PEG9-tosylate (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add sodium azide (3.0 - 5.0 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.

  • Dissolve the residue in DCM and wash it several times with water and then with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by precipitation from a concentrated DCM solution into cold diethyl ether to obtain the final product as a viscous oil.

Expected Yield: >90%

Purification and Quality Control

Thorough purification is critical to remove unreacted starting materials, reagents, and byproducts.

Purification Methods:

  • Extraction: A standard aqueous workup is effective for removing water-soluble impurities.

  • Precipitation: Precipitation of the PEG derivative from a good solvent (e.g., DCM) by the addition of a non-solvent (e.g., diethyl ether) is a highly effective purification technique for polymers.

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. A gradient of methanol in dichloromethane is a typical eluent system.

Quality Control:

The purity of the final this compound should be assessed using the analytical techniques outlined in Section 2. ¹H NMR spectroscopy is particularly useful for confirming the presence of the key functional groups (Boc and azide) and for assessing the degree of end-group functionalization.

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway Start Boc-NH-PEG9-OH Intermediate Boc-NH-PEG9-OTs Start->Intermediate  TsCl, TEA    DCM, 0°C to rt   Final Boc-NH-PEG9-N3 Intermediate->Final  NaN3    DMF, 60-80°C  

Caption: Synthetic pathway for this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification process.

Experimental_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Azidation cluster_analysis Analysis A1 Dissolve Boc-NH-PEG9-OH in anhydrous DCM A2 Add TEA and TsCl at 0°C A1->A2 A3 React overnight at rt A2->A3 A4 Aqueous Workup (Wash with H2O, HCl, Brine) A3->A4 A5 Dry, Filter, Concentrate A4->A5 A6 Precipitate in Diethyl Ether A5->A6 B1 Dissolve Boc-NH-PEG9-OTs in anhydrous DMF A6->B1 Intermediate Product B2 Add NaN3 and heat B1->B2 B3 React overnight B2->B3 B4 Remove DMF B3->B4 B5 Aqueous Workup (DCM, Wash with H2O, Brine) B4->B5 B6 Dry, Filter, Concentrate B5->B6 B7 Precipitate in Diethyl Ether B6->B7 C1 NMR B7->C1 Final Product C2 MS B7->C2 C3 FT-IR B7->C3

Caption: Experimental workflow for synthesis and purification.

References

Boc-NH-PEG9-azide: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Boc-NH-PEG9-azide is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its polyethylene glycol (PEG) chain enhances solubility and pharmacokinetic properties, while the terminal Boc-protected amine and azide functionalities allow for sequential conjugation to a target protein ligand and an E3 ligase ligand, respectively. This guide provides a comprehensive overview of the solubility and stability of this compound, offering crucial data and protocols for its effective handling, storage, and application in drug discovery and development.

Core Properties

PropertyValueSource
Molecular Formula C25H50N4O11[1]
Molecular Weight 582.68 g/mol [1]
Appearance Viscous liquid[1][2]
Storage Conditions -20°C, protected from light[1][2]

Solubility Profile

This compound, like other PEGylated compounds, exhibits broad solubility in a range of aqueous and organic solvents. This property is critical for its utility in various reaction conditions encountered during PROTAC synthesis.

Qualitative Solubility Data:

Solvent ClassSpecific SolventsSolubilityReference
Aqueous Water, Aqueous Buffers (e.g., PBS)Soluble[3]
Chlorinated Chloroform, Methylene ChlorideSoluble[3]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble[3]
Alcohols Ethanol, Methanol, IsopropanolLess Soluble[3]
Aromatic TolueneLess Soluble (solubility may increase with temperature)[3]
Ethers Diethyl EtherInsoluble[3]

Experimental Protocol for Determining Quantitative Solubility:

A widely accepted method for determining the equilibrium solubility of a viscous compound like this compound is the shake-flask method.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. For viscous liquids, vigorous stirring or sonication may be necessary to ensure thorough mixing.

  • Phase Separation: Centrifuge the vial to pellet any undissolved material.

  • Sampling: Carefully extract a known volume of the supernatant, ensuring no undissolved solute is transferred.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD).

  • Calculation: The solubility is expressed as the concentration of the dissolved compound in the solvent (e.g., in mg/mL or mol/L).

Stability Profile

The stability of this compound is influenced by its two key functional groups: the Boc-protected amine and the azide. Understanding its stability under various conditions is paramount for successful synthesis and storage.

Chemical Stability Considerations:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions. Exposure to strong acids will lead to its removal, exposing the free amine. Therefore, acidic conditions should be avoided if the integrity of the Boc group is required.

  • Azide Group: Organic azides are energetic molecules and should be handled with care. Their stability is influenced by several factors:

    • Temperature: Elevated temperatures can lead to decomposition. Long-term storage at -20°C is recommended.[1][2]

    • Light: Azides can be light-sensitive. Storage in amber vials or protected from light is crucial.[2]

    • Mechanical Shock and Friction: While aliphatic azides like the one in this compound are generally more stable than aryl azides, unnecessary agitation and friction should be avoided.

    • Incompatible Reagents:

      • Acids: Can form hydrazoic acid, which is highly toxic and explosive.[4]

      • Reducing Agents: Such as dithiothreitol (DTT) or phosphines (e.g., triphenylphosphine), will reduce the azide to an amine.

      • Heavy Metals: Can form explosive heavy metal azides. Avoid contact with metal spatulas or containers where possible.[2]

      • Halogenated Solvents: Reactions in halogenated solvents like dichloromethane or chloroform should be approached with caution due to the potential formation of explosive diazidomethane.[2]

Quantitative Stability Assessment (Carbon-to-Nitrogen Ratio):

A common guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution to render the compound relatively safe.[5] A more quantitative measure is the Carbon to Nitrogen (C/N) ratio.

For this compound (C25H50N4O11):

  • Number of Carbon atoms = 25

  • Number of Nitrogen atoms = 4

  • C/N Ratio = 25 / 4 = 6.25

A C/N ratio greater than 3 is generally considered to indicate a compound that can be handled with standard laboratory precautions. With a C/N ratio of 6.25, this compound is considered to be a relatively stable organic azide.

Experimental Protocol for Stability Assessment (Accelerated Stability Study):

This protocol is designed to predict the long-term stability of this compound.

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent system and packaging.

  • Storage Conditions: Store the aliquots under various conditions:

    • Long-Term: Recommended storage condition (-20°C ± 5°C).

    • Intermediate: 5°C ± 3°C.

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24 months for long-term studies).

  • Analysis: Analyze the samples at each time point for:

    • Appearance: Visual inspection for color change or precipitation.

    • Purity: Using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • Identity: Confirmation of the chemical structure (e.g., via LC-MS).

  • Evaluation: Compare the results to the initial time point to determine the rate of degradation and establish a shelf-life.

Application in PROTAC Synthesis: A Workflow

This compound is a versatile linker for constructing PROTACs, typically through a sequential conjugation strategy. The Boc group allows for orthogonal deprotection and coupling, while the azide is ready for "click" chemistry.

PROTAC_Synthesis_Workflow POI_Ligand Target Protein (POI) Ligand with a coupling site (e.g., -COOH) Intermediate1 Boc-NH-PEG9-NH-Ligand POI_Ligand->Intermediate1 Amide Coupling (e.g., EDC, HATU) Boc_PEG_Azide This compound Intermediate2 H2N-PEG9-NH-Ligand Intermediate1->Intermediate2 Boc Deprotection (e.g., TFA) PROTAC Final PROTAC Molecule Intermediate2->PROTAC Click Chemistry (CuAAC) E3_Ligand E3 Ligase Ligand with an alkyne group

Caption: A representative workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a well-characterized and versatile linker for PROTAC development. Its favorable solubility profile facilitates its use in a variety of reaction media. While the azide moiety necessitates careful handling and storage, its C/N ratio indicates a relatively stable compound under recommended conditions. By adhering to the protocols and stability guidelines outlined in this document, researchers can confidently and effectively utilize this compound in their drug discovery efforts.

References

Unlocking Advanced Bioconjugation: A Technical Guide to Boc-NH-PEG9-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Core Features and Applications of the Heterobifunctional Linker, Boc-NH-PEG9-azide.

In the evolving landscape of targeted therapeutics and advanced biomolecular research, the strategic selection of linker molecules is paramount to success. This compound has emerged as a versatile and highly valuable heterobifunctional polyethylene glycol (PEG) linker. Its unique architecture, featuring a Boc-protected amine and a terminal azide group, offers a sequential and controlled approach to conjugation, making it an indispensable tool in the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

This technical guide provides an in-depth analysis of the key features of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a visual representation of its application in sophisticated bioconjugation strategies.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is crucial for its effective implementation in experimental design. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Synonyms Boc-NH-PEG9-CH2CH2N3, t-boc-N-amido-PEG9-azide[1]
CAS Number 2112731-50-5[1]
Molecular Formula C25H50N4O11[1]
Molecular Weight 582.68 g/mol [1]
Appearance Viscous liquid[1]
Purity Typically ≥95%[2]
Storage Conditions Store at ≤ -20 °C. In solvent, store at -80°C for up to 1 year.[1][3]

Core Functionalities and Reaction Mechanisms

This compound's utility is rooted in its two distinct reactive moieties, which can be addressed in a stepwise manner.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions to yield a primary amine.[4][5] This newly exposed amine can then be conjugated to molecules containing amine-reactive functional groups, such as NHS esters or carboxylic acids (in the presence of a coupling agent).

  • Azide Group: The terminal azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[6] The azide can react with:

    • Alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage.[6]

    • Strained cyclooctynes (e.g., DBCO, BCN) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which has the advantage of being copper-free and thus highly biocompatible for in vivo applications.[7]

The nine-unit PEG spacer enhances the solubility and reduces aggregation of the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[8]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the solution (a 1:1 mixture of DCM and TFA).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate with toluene (3 times).

  • Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.

  • Collect the precipitated product by filtration or centrifugation. The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be further purified by dissolving in a minimal amount of a polar solvent and re-precipitating.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide moiety to an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (e.g., this compound)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • Prepare stock solutions:

    • Alkyne-functionalized molecule in a suitable solvent.

    • This compound in a suitable solvent (1.1 - 1.5 equivalents relative to the alkyne).

    • CuSO4: 100 mM in deionized water.

    • Sodium ascorbate: 1 M in deionized water (prepare fresh).

    • THPTA or TBTA ligand: 10-100 mM in a compatible solvent (e.g., DMSO).

  • In a reaction vessel, add the alkyne-functionalized molecule.

  • Add the this compound solution.

  • Add the reaction buffer to achieve the desired final concentration.

  • Add the THPTA or TBTA ligand stock solution (0.01-0.1 equivalents).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Initiate the reaction by adding the CuSO4 stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, LC-MS).

  • Upon completion, the reaction can be quenched by exposure to air or by the addition of a chelating agent like EDTA.

  • Purify the desired triazole product using standard techniques such as silica gel chromatography, preparative HPLC, or size-exclusion chromatography.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide to a DBCO-functionalized molecule.

Materials:

  • Azide-functionalized molecule (e.g., this compound)

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the DBCO-functionalized molecule and the this compound in the reaction buffer. A molar excess of 1.5–10 equivalents of one of the coupling partners can be used to increase conjugation efficiency.

  • Incubate the reaction at room temperature for 4–12 hours. The reaction can also be incubated at 4°C overnight.

  • Monitor the reaction progress by observing the decrease in DBCO absorbance at 309 nm or by using other analytical techniques like LC-MS.

  • The resulting conjugate can often be used directly or purified using standard methods like size-exclusion chromatography to remove any unreacted components.

Visualizing the Workflow: Applications in Bioconjugation

The following diagrams, generated using Graphviz, illustrate the logical workflows for utilizing this compound.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start This compound reaction Dissolve in DCM Add TFA (1:1) Stir at RT for 1-2h start->reaction Deprotection workup Concentrate Co-evaporate with Toluene Precipitate in cold Diethyl Ether reaction->workup Isolation product H2N-PEG9-azide (TFA Salt) workup->product Purified Product

Caption: Workflow for the acidic deprotection of this compound.

CuAAC_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System azide This compound reaction_mixture Combine in Buffer Degas with N2/Ar azide->reaction_mixture alkyne Alkyne-Molecule alkyne->reaction_mixture copper CuSO4 copper->reaction_mixture ascorbate Sodium Ascorbate ascorbate->reaction_mixture ligand THPTA/TBTA ligand->reaction_mixture product Triazole-linked Conjugate reaction_mixture->product Click Reaction purification Purify by HPLC or SEC product->purification

Caption: General workflow for a CuAAC "Click Chemistry" reaction.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_drug_mod Drug Modification cluster_antibody_mod Antibody Modification cluster_conjugation Final Conjugation linker_start This compound deprotection Boc Deprotection (TFA/DCM) linker_start->deprotection activated_linker H2N-PEG9-azide deprotection->activated_linker drug_linker Drug-NH-PEG9-azide activated_linker->drug_linker drug Drug with NHS-ester drug->drug_linker Amide Bond Formation conjugation SPAAC Reaction drug_linker->conjugation antibody Antibody dbco_antibody Antibody-DBCO antibody->dbco_antibody DBCO-NHS ester dbco_antibody->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

This compound stands out as a powerful and adaptable tool in the field of bioconjugation. Its well-defined structure, coupled with the orthogonal reactivity of its terminal groups, provides researchers with precise control over the construction of complex molecular architectures. The hydrophilic PEG spacer further enhances the properties of the final conjugates, making this linker particularly suitable for applications in drug delivery and development. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists aiming to leverage the full potential of this compound in their research endeavors.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and drug delivery, the precise control of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) protecting group, in conjunction with polyethylene glycol (PEG) linkers, offers a robust and versatile strategy for the synthesis of complex biomolecular conjugates. This technical guide provides an in-depth exploration of the Boc protecting group's function in PEG linkers, detailing its application, reaction methodologies, and quantitative data to inform experimental design and optimization.

Core Concepts: The Boc Group in PEGylation

The Boc group serves as a temporary shield for primary and secondary amines, preventing their participation in undesired side reactions during multi-step synthetic processes.[1][2] Its widespread use stems from its stability in a variety of reaction conditions, including basic and nucleophilic environments, and its facile removal under specific acidic conditions.[2][3]

When incorporated into PEG linkers, the Boc group allows for a modular approach to bioconjugation. A heterobifunctional PEG linker, for example, can possess a Boc-protected amine at one terminus and a reactive group for conjugation (e.g., a carboxylic acid, NHS ester, or alkyne) at the other.[4][5][6] This enables the sequential attachment of different molecules, a critical step in the construction of sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[7]

The PEG component of the linker imparts favorable pharmacokinetic properties, enhancing the solubility and stability of the conjugate while reducing its immunogenicity.[] The strategic use of the Boc protecting group ensures that the amine on the PEG linker is revealed only at the desired synthetic juncture, allowing for precise control over the final molecular architecture.

Data Presentation: Reaction Parameters and Yields

The efficiency of both the protection and deprotection steps is critical for the overall success of a synthetic workflow. The following tables summarize quantitative data for these reactions under various conditions.

Table 1: Boc Protection of Amine-Terminated PEG Linkers

Amine SubstrateReagentBaseSolventReaction TimeTemperature (°C)Yield (%)Reference
Pyrrolidine(Boc)₂OTriethylamine (TEA)Dichloromethane (DCM)1 hourRoom Temp.100[9]
2-bromo-6-(pyrrolidin-2-yl)pyridine(Boc)₂O-Dichloromethane (DCM)12 hoursRoom Temp.90[9]
3-Aminopropylene(Boc)₂ONaOHTetrahydrofuran (THF)/WaterOvernightRoom Temp.91[9]
Aniline(Boc)₂O-Dichloromethane (DCM)3 minutesRoom Temp.95[10]
Aniline(Boc)₂O-Solvent-free< 1 minuteRoom Temp.99[10]
Various amines(Boc)₂O-PEG-400ShortRoom Temp.Good to Excellent[11]

Table 2: Boc Deprotection of PEG Linkers

Deprotection ReagentConcentrationSolventReaction TimeTemperature (°C)Yield (%)Reference
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)1-2 hours0 to Room Temp.Not specified[12]
Trifluoroacetic Acid (TFA)25%Dichloromethane (DCM)2 hoursRoom Temp.Not specified[13]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)30 minutesRoom Temp.Quantitative[14]
Hydrochloric Acid (HCl)4MDioxane30 minutesRoom Temp.High[15]
Oxalyl Chloride3 equivalentsMethanol1-4 hoursRoom Temp.>70[16]
Ionic Liquid + 2 equiv. TFA-TTP-NTf₂10 minutes130High[17]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide step-by-step protocols for the Boc protection and deprotection of amine-terminated PEG linkers.

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

This protocol describes a general procedure for the protection of a primary amine with di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amine-terminated PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or other suitable base (e.g., NaOH, DMAP)

  • Dichloromethane (DCM) or other suitable solvent (e.g., THF, acetonitrile)

  • 1M HCl aqueous solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine-terminated PEG linker in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add the base (e.g., 1.1 equivalents of TEA) to the stirred solution.

  • Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with 1M HCl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the Boc-protected PEG linker.[9]

Protocol 2: Boc Deprotection of a PEG Linker using TFA

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[12]

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).[12]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[12]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[12]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[12]

  • Co-evaporate with toluene (3 times) to remove residual TFA.[12]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG linker.

Mandatory Visualization

Boc Protection and Deprotection Cycle

Boc_Protection_Deprotection AminePEG Amine-Terminated PEG (H₂N-PEG-X) BocProtectedPEG Boc-Protected PEG (Boc-HN-PEG-X) AminePEG->BocProtectedPEG Protection (Boc)₂O, Base BocProtectedPEG->AminePEG Deprotection Acid (e.g., TFA, HCl)

Boc protection and deprotection cycle.
Experimental Workflow: PROTAC Synthesis using a Boc-Protected PEG Linker

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis E3_Ligand E3 Ligase Ligand (e.g., with a nucleophile) Conjugation1 Step 1: First Conjugation (E3 Ligand + Boc-PEG-Linker) E3_Ligand->Conjugation1 Boc_PEG_Linker Boc-Protected PEG Linker (Boc-HN-PEG-Reactive Group) Boc_PEG_Linker->Conjugation1 POI_Ligand Protein of Interest (POI) Ligand (e.g., with a compatible reactive group) Conjugation2 Step 3: Second Conjugation (Deprotected Intermediate + POI Ligand) POI_Ligand->Conjugation2 Intermediate Intermediate: E3-Linker-PEG-NH-Boc Conjugation1->Intermediate Deprotection Step 2: Boc Deprotection (Acidic conditions, e.g., TFA) Intermediate->Deprotection Deprotected_Intermediate Deprotected Intermediate: E3-Linker-PEG-NH₂ Deprotection->Deprotected_Intermediate Deprotected_Intermediate->Conjugation2 PROTAC Final PROTAC Molecule: E3-Linker-PEG-Linker-POI Conjugation2->PROTAC

Workflow for PROTAC synthesis.

References

The Strategic Role of the Azide Group in Boc-NH-PEG9-azide: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the azide functional group in the heterobifunctional linker, Boc-NH-PEG9-azide. This molecule is a cornerstone in modern bioconjugation and drug development, offering a versatile platform for the precise assembly of complex biomolecular architectures. This guide will delve into the chemical properties, reaction mechanisms, and practical applications of the azide group within this linker, providing detailed experimental protocols and quantitative data to support your research endeavors.

Introduction to this compound: A Multifunctional Tool

This compound is a sophisticated chemical linker designed with three key components, each serving a distinct and crucial purpose:

  • Boc-Protected Amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine. This protection is stable under a variety of conditions, preventing the amine from participating in unintended reactions. It can be selectively removed under acidic conditions to reveal a reactive primary amine, which can then be conjugated to molecules bearing amine-reactive functional groups, such as carboxylic acids (after activation) or NHS esters.

  • Polyethylene Glycol Spacer (-PEG9-): The nine-unit polyethylene glycol (PEG) chain is a hydrophilic spacer that confers several advantageous properties to the linker and the final conjugate. These include enhanced aqueous solubility, reduced steric hindrance, and minimized immunogenicity. The defined length of the PEG9 chain allows for precise control over the distance between conjugated molecules.

  • Azide Group (-N3): The terminal azide group is the linchpin for highly specific and efficient ligation reactions, primarily through "click chemistry." This functional group is remarkably stable and bioorthogonal, meaning it does not typically react with functional groups found in biological systems, ensuring that conjugation reactions are highly specific and occur only with its intended reaction partner.

The Azide Group: A Gateway to "Click Chemistry"

The primary role of the azide group in this compound is to serve as a reactive handle for "click chemistry," a class of reactions known for their high yields, selectivity, and biocompatibility. The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable triazole linkage between an azide and a terminal alkyne. This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful alternative to CuAAC that obviates the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne component. The high ring strain of the cyclooctyne provides the thermodynamic driving force for the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without any catalyst.

Quantitative Data and Physical Properties

The following tables summarize key quantitative data for the reactions involving the azide group and the physical properties of a representative this compound molecule.

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 2112731-50-5[1]
Molecular Formula C₂₅H₅₀N₄O₁₁[1]
Molecular Weight 582.68 g/mol [1]
Appearance Viscous liquid[1]
Storage Conditions ≤ -20 °C[1]
Solubility Soluble in water and most organic solvents

Table 2: Comparative Overview of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partners Azide + Terminal AlkyneAzide + Strained Cyclooctyne (e.g., DBCO, BCN)
Catalyst Copper(I) salt (e.g., CuSO₄ + sodium ascorbate)None required
Reaction Speed Very fast (minutes to a few hours)[2]Fast, but generally slower than CuAAC (several hours to overnight)[2][3]
Biocompatibility Limited for in vivo applications due to copper cytotoxicity[2]Highly biocompatible and suitable for living systems[2]
Typical Yield High to quantitative[2]Generally high, but can be substrate-dependent[2]
Regioselectivity Highly regioselective (1,4-disubstituted triazole)[2]Can produce a mixture of regioisomers[2]

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected NH2-PEG9-azide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide moiety with a terminal alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (e.g., NH2-PEG9-azide)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed for solubility)

Procedure:

  • Prepare stock solutions:

    • 10 mM azide-functionalized molecule in PBS.

    • 10 mM alkyne-functionalized molecule in PBS (or DMSO if necessary).

    • 100 mM CuSO₄ in water.

    • 200 mM Sodium ascorbate in water (prepare fresh).

    • 100 mM THPTA in water.

  • In a microcentrifuge tube, combine the azide and alkyne solutions in a 1:1 to 1:5 molar ratio (azide:alkyne).

  • Add the THPTA solution to the mixture to a final concentration of 1 mM.

  • Add the CuSO₄ solution to a final concentration of 0.1-0.5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst, though the use of a ligand like THPTA often makes this unnecessary.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide with a strained cyclooctyne.

Materials:

  • Azide-functionalized molecule (e.g., NH2-PEG9-azide)

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed for solubility)

Procedure:

  • Dissolve the azide-functionalized molecule in PBS.

  • Dissolve the strained cyclooctyne-functionalized molecule in DMSO to prepare a concentrated stock solution.

  • Add the strained cyclooctyne stock solution to the azide solution. A 1.5 to 3-fold molar excess of the cyclooctyne is typically used. The final concentration of DMSO should be kept below 10% to avoid denaturation of proteins, if applicable.

  • Allow the reaction to proceed at room temperature for 2-12 hours, or at 4°C for 12-24 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Purify the conjugate using a suitable method, such as size exclusion chromatography or dialysis, to remove the unreacted starting materials.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows and relationships described in this guide.

experimental_workflow cluster_deprotection Boc Deprotection cluster_conjugation Azide Conjugation cluster_cuaac CuAAC cluster_spaac SPAAC boc_peg This compound deprotection TFA in DCM boc_peg->deprotection amine_peg NH2-PEG9-azide deprotection->amine_peg amine_peg2 NH2-PEG9-azide alkyne Terminal Alkyne amine_peg2->alkyne strained_alkyne Strained Cyclooctyne amine_peg2->strained_alkyne cuaac_reagents CuSO4, NaAsc, THPTA alkyne->cuaac_reagents triazole1 1,4-Triazole Conjugate cuaac_reagents->triazole1 spaac_reagents Catalyst-Free strained_alkyne->spaac_reagents triazole2 Triazole Conjugate spaac_reagents->triazole2

Caption: Experimental workflow for this compound.

signaling_pathway cluster_protac PROTAC Synthesis & Action cluster_synthesis Synthesis cluster_action Mechanism of Action ligand1 Target Protein Ligand (with alkyne) click_chem Click Chemistry (CuAAC or SPAAC) ligand1->click_chem linker NH2-PEG9-azide linker->click_chem amide_bond Amide Bond Formation linker->amide_bond After Boc deprotection ligand2 E3 Ligase Ligand (amine-reactive) ligand2->amide_bond protac PROTAC Molecule click_chem->protac Linker attached to Ligand 1 amide_bond->protac Linker attached to Ligand 2 ternary_complex Ternary Complex Formation (Target-PROTAC-E3 Ligase) protac->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome degraded_protein Degraded Target Protein proteasome->degraded_protein

Caption: PROTAC synthesis and mechanism of action.

Conclusion

The azide group in this compound is a powerful and versatile functional handle that enables the precise and efficient construction of complex bioconjugates. Its participation in bioorthogonal click chemistry reactions, both copper-catalyzed and strain-promoted, provides researchers with a robust toolkit for a wide range of applications in drug delivery, diagnostics, and fundamental biological research. The combination of the azide's reactivity with the protective nature of the Boc group and the beneficial properties of the PEG spacer makes this compound an indispensable reagent for the modern life scientist.

References

An In-Depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two or more biomolecules, is a cornerstone of modern biotechnology, enabling the creation of novel molecular tools for research, diagnostics, and therapeutics. At the heart of this discipline lie bifunctional crosslinkers, versatile reagents that form stable covalent bonds between desired functional groups on biomolecules. This technical guide provides a comprehensive overview of bifunctional crosslinkers, their classification, reaction chemistries, and applications, with a focus on providing practical quantitative data and detailed experimental protocols to aid researchers in their bioconjugation endeavors.

Bifunctional crosslinkers consist of two reactive ends connected by a spacer arm. The nature of these reactive groups dictates the crosslinker's specificity towards target functional groups on biomolecules, while the spacer arm's length, flexibility, and cleavability offer a range of possibilities for designing bioconjugates with specific properties. Understanding these characteristics is crucial for the successful design and execution of bioconjugation experiments.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be broadly categorized based on the identity of their reactive groups and the nature of their spacer arm.

Homobifunctional vs. Heterobifunctional Crosslinkers
  • Homobifunctional Crosslinkers: These possess two identical reactive groups, making them suitable for single-step reactions to crosslink identical functional groups. They are often used for intramolecular crosslinking to study protein conformation or for creating polymers from monomers.[1]

  • Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for sequential, two-step conjugation of different biomolecules. This approach minimizes unwanted self-conjugation and polymerization, offering greater control over the final conjugate.[2]

G cluster_0 Homobifunctional Crosslinker cluster_1 Heterobifunctional Crosslinker Reactive Group A1 Reactive Group A1 Spacer Arm1 Spacer Arm1 Reactive Group A1->Spacer Arm1 Identical Reactive Groups Reactive Group A2 Reactive Group A Spacer Arm1->Reactive Group A2 Identical Reactive Groups Reactive Group B1 Reactive Group A Spacer Arm2 Spacer Arm2 Reactive Group B1->Spacer Arm2 Different Reactive Groups Reactive Group B2 Reactive Group B Spacer Arm2->Reactive Group B2 Different Reactive Groups

Figure 1: Homobifunctional vs. Heterobifunctional Crosslinkers
Common Reactive Groups and Their Targets

The choice of reactive group is dictated by the available functional groups on the biomolecules to be conjugated.

  • Amine-Reactive: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive group, targeting primary amines (lysine residues and N-termini of proteins) to form stable amide bonds.[3][4] The reaction is most efficient at a slightly alkaline pH (7.2-8.5).[5][6]

  • Sulfhydryl-Reactive: Maleimides are highly specific towards sulfhydryl groups (cysteine residues), forming stable thioether bonds at a pH range of 6.5-7.5.[7]

  • Carboxyl-Reactive: Carbodiimides, such as EDC, are "zero-length" crosslinkers that mediate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[8][9][10] The reaction is most efficient in acidic conditions (pH 4.5-5.0).[8][11]

  • Photoreactive: Aryl azides and diazirines are inert until activated by UV light, at which point they can non-selectively react with nearby C-H or N-H bonds.[12][13] This allows for the capture of transient interactions. Simple phenyl azides are typically activated by short-wavelength UV light (254-275 nm), while nitrophenyl azides and diazirines can be activated by less damaging long-wavelength UV light (300-460 nm and 330-370 nm, respectively).[12][13]

G cluster_0 Crosslinker Biomolecule 1 Biomolecule 1 Reactive Group 1 Reactive Group 1 Biomolecule 1->Reactive Group 1 Targets Functional Group A Biomolecule 2 Biomolecule 2 Spacer Arm Spacer Arm Reactive Group 1->Spacer Arm Reactive Group 2 Reactive Group 2 Spacer Arm->Reactive Group 2 Reactive Group 2->Biomolecule 2 Targets Functional Group B G Protein 1 (Carboxyls) Protein 1 (Carboxyls) EDC_SulfoNHS Add EDC and Sulfo-NHS (pH 6.0, 15 min, RT) Protein 1 (Carboxyls)->EDC_SulfoNHS Activated Protein 1 Protein 1 with Sulfo-NHS esters EDC_SulfoNHS->Activated Protein 1 Desalting Desalting Column (remove excess reagents) Activated Protein 1->Desalting Conjugation Incubate (pH 7.2-7.5, 2h RT or O/N 4°C) Desalting->Conjugation Protein 2 (Amines) Protein 2 (Amines) Protein 2 (Amines)->Conjugation Crosslinked Product Protein 1 - Protein 2 Conjugate Conjugation->Crosslinked Product Quench Add Quenching Solution (e.g., Tris) Crosslinked Product->Quench Purification Purify (e.g., SEC) Quench->Purification Final Conjugate Final Conjugate Purification->Final Conjugate G Protein Complex Protein Complex Add DSSO Add DSSO (30-60 min, RT) Protein Complex->Add DSSO Crosslinked Complex Crosslinked Complex Add DSSO->Crosslinked Complex Quench Quench Reaction (e.g., Ammonium Bicarbonate) Crosslinked Complex->Quench Denature_Reduce_Alkylate Denature, Reduce (DTT), and Alkylate (IAA) Quench->Denature_Reduce_Alkylate Trypsin Digestion Digest with Trypsin Denature_Reduce_Alkylate->Trypsin Digestion Crosslinked Peptides Crosslinked Peptides Trypsin Digestion->Crosslinked Peptides LC_MSMS LC-MS/MS Analysis (with CID/HCD) Crosslinked Peptides->LC_MSMS Data Analysis Identify Crosslinked Peptides LC_MSMS->Data Analysis G Protein-NH2 Protein-NH2 Add SMCC Add SMCC (30-60 min, RT, pH 7.2-7.5) Protein-NH2->Add SMCC SMCC-activated Protein SMCC-activated Protein Add SMCC->SMCC-activated Protein Desalting Desalting Column (remove excess SMCC) SMCC-activated Protein->Desalting Conjugation Incubate (1-2h RT, pH 6.5-7.0) Desalting->Conjugation Molecule-SH Molecule-SH Molecule-SH->Conjugation Final Conjugate Protein-S-Molecule Conjugation->Final Conjugate Purification Purify (e.g., SEC) Final Conjugate->Purification Purified Conjugate Purified Conjugate Purification->Purified Conjugate

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG9-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG9-azide is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics.[1] This reagent features a terminal azide group for participation in click chemistry reactions, a nine-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent functionalization after deprotection.[2] This document provides detailed application notes and protocols for the effective use of this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Key Applications

  • Bioconjugation: Covalent attachment of molecules to proteins, peptides, nucleic acids, and other biomolecules.

  • Drug Delivery: Development of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems.

  • PROTAC Development: Synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[3]

  • Surface Modification: Functionalization of surfaces for various biomedical and research applications.

Experimental Protocols

Boc Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve this compound in dichloromethane (DCM) at a concentration of 0.1–0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1–2 hours).[4]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected NH2-PEG9-azide.

Workflow for Boc Deprotection and Monitoring

cluster_deprotection Boc Deprotection Workflow start Dissolve this compound in DCM add_tfa Add TFA (20-50%) at 0°C start->add_tfa react Stir at RT for 1-2 hours add_tfa->react monitor Monitor reaction by LC-MS/TLC react->monitor workup Evaporate solvent & excess TFA monitor->workup Complete neutralize Neutralize with NaHCO3 (aq) workup->neutralize extract Extract with organic solvent neutralize->extract dry Dry and concentrate extract->dry product NH2-PEG9-azide dry->product

Caption: Workflow for the deprotection of the Boc group from this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

Protocol: CuAAC of this compound with a Terminal Alkyne

  • In a suitable vial, dissolve the terminal alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a mixture of tert-butanol and water (1:1).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents).

  • Add a solution of copper(II) sulfate (CuSO₄) (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[5]

  • Upon completion, the product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for a Typical CuAAC Reaction

ParameterValueReference
Alkyne Substrate Propargyl Glycine[]
Azide Substrate This compound-
Solvent t-BuOH/H₂O (1:1)[]
Catalyst CuSO₄ (0.1 eq)[5]
Reducing Agent Sodium Ascorbate (0.2 eq)[5]
Temperature Room Temperature[5]
Reaction Time 1-4 hours[5]
Yield >95%[5]

Experimental Workflow for CuAAC

cluster_workflow CuAAC Experimental Workflow start Dissolve Alkyne and This compound add_reagents Add Sodium Ascorbate and CuSO4 start->add_reagents react Stir at RT for 1-4 hours add_reagents->react monitor Monitor reaction by LC-MS/TLC react->monitor purify Purify by RP-HPLC monitor->purify Complete product PEG9-Triazole Conjugate purify->product cluster_workflow SPAAC Experimental Workflow start Dissolve Strained Alkyne and this compound react Incubate at RT (1-12 hours) start->react monitor Monitor reaction by UV-Vis/LC-MS react->monitor purify Purify by SEC or RP-HPLC monitor->purify Complete product PEG9-Triazole Conjugate purify->product cluster_protac PROTAC-Mediated Bcl-2 Degradation protac Bcl-2 PROTAC bcl2 Bcl-2 (Target Protein) protac->bcl2 Binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase Recruits ternary_complex Ternary Complex (PROTAC-Bcl-2-E3 Ligase) bcl2->ternary_complex e3_ligase->ternary_complex ub_bcl2 Ubiquitinated Bcl-2 ternary_complex->ub_bcl2 ubiquitin Ubiquitin ubiquitin->ternary_complex Ub transfer proteasome 26S Proteasome ub_bcl2->proteasome Enters degradation Degraded Peptides proteasome->degradation cluster_adc ADC Preparation Workflow antibody Antibody conjugation1 Conjugate to Antibody antibody->conjugation1 payload Cytotoxic Payload with Alkyne click_reaction CuAAC or SPAAC payload->click_reaction linker This compound deprotection Boc Deprotection linker->deprotection activated_linker NH2-PEG9-azide deprotection->activated_linker activated_linker->conjugation1 antibody_linker Antibody-PEG9-azide conjugation1->antibody_linker antibody_linker->click_reaction adc Antibody-Drug Conjugate (ADC) click_reaction->adc

References

Application Note and Protocol: Boc Deprotection of Boc-NH-PEG9-azide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of peptide chemistry, bioconjugation, and drug development. Its popularity stems from its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions.[1] This application note provides a detailed protocol for the deprotection of Boc-NH-PEG9-azide to yield the corresponding primary amine, a versatile building block for further chemical modification. The most common and effective method for Boc deprotection involves the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This process is typically rapid and proceeds with high efficiency at room temperature.[2]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[2] The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, like TFA. This is followed by the fragmentation of the protonated intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[1][3] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can be eliminated to form isobutylene.[1][4]

Experimental Protocols

This section details two common and reliable methods for the Boc deprotection of this compound. The choice of method may depend on the scale of the reaction and the availability of reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection, often resulting in high yields and clean conversions.[1]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.

  • To the stirred solution, add trifluoroacetic acid (TFA). A common concentration range is 20-50% (v/v) TFA in DCM.[5] For a 25% solution, add one part TFA for every three parts of the DCM solution volume.[1]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1][5]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[5]

  • For the work-up, dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

  • Wash the organic layer with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine-PEG9-azide.[1] The product is often obtained as a TFA salt if the basic wash is omitted.[4]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another common acidic deprotection procedure and can be advantageous if the product precipitates as the hydrochloride salt, simplifying purification.[1]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

  • Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.

Data Presentation

The efficiency of Boc deprotection can be influenced by the specific substrate and the chosen method. The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines.

Deprotection MethodReagents and SolventsTemperatureTypical Reaction TimeYieldPurityReference
Protocol 1 20-50% TFA in DCMRoom Temperature30 min - 2 hHigh to QuantitativeHigh[1]
Protocol 2 4M HCl in 1,4-DioxaneRoom Temperature1 - 4 hHigh to QuantitativeHigh[1]

Mandatory Visualization

Boc_Deprotection_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Isolation start Dissolve this compound in Anhydrous DCM add_tfa Add Trifluoroacetic Acid (TFA) (20-50% v/v) start->add_tfa Step 1 react Stir at Room Temperature (30 min - 2 h) add_tfa->react Step 2 monitor Monitor by TLC or LC-MS react->monitor evaporate Remove Solvent and Excess TFA (Rotary Evaporation) monitor->evaporate Reaction Complete co_evaporate Co-evaporate with Toluene evaporate->co_evaporate dissolve Dissolve Residue in Ethyl Acetate co_evaporate->dissolve wash_bicarb Wash with Saturated NaHCO₃ dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product NH₂-PEG9-azide concentrate->product

Caption: Experimental workflow for the Boc deprotection of this compound using TFA in DCM.

References

Application Notes & Protocols: The Use of Boc-NH-PEG9-azide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing ADC Efficacy with PEGylated Linkers

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing power of a cytotoxic payload. The linker connecting these two components is critical, directly influencing the ADC's stability, pharmacokinetics (PK), efficacy, and toxicity.[][2][3][] Hydrophobic payloads can induce aggregation and rapid clearance of ADCs, limiting the number of drug molecules that can be attached to an antibody, known as the drug-to-antibody ratio (DAR).[2][5]

The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG), is a key strategy to overcome these challenges.[2][5] Boc-NH-PEG9-azide is a heterobifunctional linker that incorporates a nine-unit PEG chain, an azide handle for bioorthogonal "click chemistry" conjugation, and a Boc-protected amine. This structure offers several advantages in ADC development:

  • Improved Hydrophilicity: The PEG chain enhances the water solubility of the ADC, reducing aggregation and improving its pharmacokinetic profile.[][2][6]

  • Increased Drug Loading (DAR): By mitigating the hydrophobicity of the payload, PEG linkers can enable higher DAR values without compromising ADC stability.[2][3]

  • Bioorthogonal Conjugation: The terminal azide group allows for highly specific and efficient conjugation to an alkyne-modified antibody via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, two of the most reliable click chemistry reactions.[][8][9][10][11]

  • Versatile Handle: The Boc-protected amine provides a latent reactive site. Once deprotected, the primary amine can be used to conjugate the linker to a payload molecule that has a compatible functional group (e.g., a carboxylic acid, activated ester, or isocyanate).[12]

Physicochemical Properties of this compound

Proper characterization of the linker is essential for reproducible ADC manufacturing. The table below summarizes key properties of a typical this compound linker.

PropertyValueSource
Chemical Formula C25H48N4O11Inferred from Structure
Molecular Weight 580.67 g/mol Inferred from Structure
Appearance White to off-white solid or oilGeneral Material Property
Solubility Soluble in DMSO, DMF, DichloromethaneGeneral Material Property
Purity >95%[3]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[13]

Application: Synthesis of a Site-Specific ADC using Click Chemistry

The primary application of this compound is in the modular construction of ADCs. The workflow involves a multi-step process:

  • Payload-Linker Synthesis: The cytotoxic payload is first conjugated to the linker. This typically involves deprotection of the Boc group to reveal the primary amine, followed by reaction with an activated form of the drug.

  • Antibody Modification: A corresponding alkyne handle (e.g., DBCO, BCN, or a terminal alkyne) is introduced onto the antibody at a specific site. This can be achieved through enzymatic methods or by engineering non-natural amino acids into the antibody sequence.[][14]

  • Bioorthogonal Conjugation: The azide-functionalized payload-linker is then "clicked" onto the alkyne-modified antibody to form the final ADC.[][10][11]

This modular approach allows for precise control over the conjugation site and the final DAR, leading to a more homogeneous and well-defined ADC product.[][11][]

Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_0 Step 1: Payload-Linker Assembly cluster_1 Step 2: Antibody Modification cluster_2 Step 3: ADC Conjugation (Click Chemistry) linker This compound deprotection Acidic Deprotection (e.g., TFA) linker->deprotection activated_linker H2N-PEG9-azide deprotection->activated_linker payload_linker Payload-NH-PEG9-azide activated_linker->payload_linker Amide Bond Formation payload Payload-COOH (Cytotoxic Drug) activation EDC/NHS Activation payload->activation activated_payload Payload-NHS ester activation->activated_payload activated_payload->payload_linker click Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) payload_linker->click mAb Monoclonal Antibody (mAb) alkyne_mod Site-Specific Alkyne Introduction (e.g., DBCO-NHS) mAb->alkyne_mod alkyne_mAb Alkyne-mAb alkyne_mod->alkyne_mAb alkyne_mAb->click ADC Final Antibody-Drug Conjugate (ADC) click->ADC

Caption: Workflow for ADC synthesis using this compound linker.

Experimental Protocols

The following protocols provide a detailed methodology for creating an ADC using this compound and strain-promoted azide-alkyne cycloaddition (SPAAC).

Protocol 1: Synthesis of Payload-Linker Conjugate

This protocol describes the deprotection of this compound and its subsequent conjugation to a carboxylic acid-containing payload.

Materials:

  • This compound

  • Cytotoxic payload with a carboxylic acid group (Payload-COOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

Methodology:

  • Boc Deprotection:

    • Dissolve this compound in a solution of 20% TFA in DCM.

    • Stir the reaction at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with DCM three times to ensure complete removal of TFA, yielding the amine salt (H2N-PEG9-azide). Confirm deprotection via mass spectrometry.

  • Payload Activation:

    • In a separate flask, dissolve the Payload-COOH (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

    • Stir the mixture at room temperature for 4 hours to form the NHS ester of the payload.

  • Conjugation:

    • Dissolve the dried H2N-PEG9-azide salt in anhydrous DMF.

    • Add DIPEA (3 equivalents) to neutralize the salt and free the amine.

    • Add the activated payload solution to the linker solution.

    • Stir the reaction overnight at room temperature, protected from light.

  • Purification:

    • Purify the resulting Payload-NH-PEG9-azide conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Site-Specific Antibody-Drug Conjugation via SPAAC

This protocol details the conjugation of the Payload-NH-PEG9-azide to an antibody modified with a strained alkyne, such as DBCO.[8]

Materials:

  • Alkyne-modified antibody (e.g., mAb-DBCO) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-NH-PEG9-azide (from Protocol 1) dissolved in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system (e.g., Sephadex G-25 or a desalting column)[8]

  • Protein concentrator (e.g., Amicon Ultra, 50 kDa MWCO)[8]

Methodology:

  • Preparation of Reactants:

    • Prepare a stock solution of Payload-NH-PEG9-azide in DMSO at a concentration of 10-20 mM.

    • Adjust the concentration of the mAb-DBCO solution to 5-10 mg/mL in PBS.

  • Conjugation Reaction:

    • Add the Payload-NH-PEG9-azide stock solution to the antibody solution. A typical molar excess of the payload-linker is 5-10 equivalents relative to the antibody. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing. For temperature-sensitive antibodies, the incubation can be performed at 4°C for 24-48 hours.

  • Purification of the ADC:

    • Remove the excess, unreacted payload-linker using a desalting column equilibrated with PBS (pH 7.4).[8]

    • Concentrate the purified ADC using a 50 kDa MWCO protein concentrator.[8]

  • Characterization of the ADC:

    • DAR Measurement: Determine the average drug-to-antibody ratio using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC).

    • Confirmation: Confirm the final conjugate mass using mass spectrometry.

Expected Outcomes and Data Analysis

The use of a PEG9 linker is expected to yield ADCs with improved pharmaceutical properties compared to those with purely aliphatic or more hydrophobic linkers.

Table of Comparative ADC Properties
ParameterADC with Hydrophobic LinkerADC with this compound Linker (Expected)Benefit of PEG9 Linker
Solubility Low, prone to aggregationHighImproved formulation and stability[][6]
Maximum DAR Typically ≤ 4Potentially up to 8Higher therapeutic payload delivery[2]
Pharmacokinetics Rapid clearanceProlonged plasma half-lifeIncreased exposure to tumor tissue[2][16]
Immunogenicity Potential for immune responseReducedPEG chains can shield epitopes[][6]
In Vivo Efficacy Limited by low DAR and poor PKEnhancedImproved therapeutic index[16]

Mechanism of Action of the Final ADC

The linker itself does not have a biological signaling function. Its role is to stably connect the antibody to the drug and release it under specific conditions. The overall mechanism of action for an ADC constructed with this linker follows a well-established pathway.

ADC_MoA cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Pathway ADC ADC in Circulation (Stable Linker) Binding 1. ADC Binds to Target Antigen ADC->Binding TumorCell Tumor Cell (Antigen Overexpression) Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome 3. Trafficking to Lysosome Endosome->Lysosome Release 4. Linker/Antibody Degradation & Payload Release Lysosome->Release Payload Free Payload Release->Payload Target 5. Payload Binds to Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis 6. Cell Death (Apoptosis) Target->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for Boc-NH-PEG9-azide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery systems are at the forefront of therapeutic innovation, aiming to enhance the efficacy of treatments while minimizing off-target side effects. A critical component in the design of these systems is the linker that connects the drug payload to the targeting moiety, often via a nanoparticle carrier. Boc-NH-PEG9-azide is a versatile heterobifunctional linker that offers a polyethylene glycol (PEG) spacer to improve solubility and pharmacokinetic properties, a Boc-protected amine for conjugation to targeting ligands, and a terminal azide for the attachment of drug molecules through "click chemistry."

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the development of targeted drug delivery systems.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is crucial for its effective application.

PropertyValueReference
Molecular Weight 582.68 g/mol [1]
CAS Number 2112731-50-5[1][2][3]
Appearance Viscous liquid[1]
Molecular Formula C25H50N4O11[1]
Storage Conditions ≤ -20 °C[1][2]

Conceptual Workflow for Targeted Drug Delivery System Development

The development of a targeted drug delivery system using this compound typically follows a multi-step process, from initial conjugation to final characterization.

G cluster_0 Component Preparation cluster_1 Conjugation Steps cluster_2 System Assembly & Characterization Nanoparticle Nanoparticle Nanoparticle Functionalization Nanoparticle Functionalization Nanoparticle->Nanoparticle Functionalization Targeting Ligand Targeting Ligand Boc Deprotection Boc Deprotection Targeting Ligand->Boc Deprotection 1. Prepare Ligand Drug Molecule Drug Molecule Drug-Linker Conjugation Drug-Linker Conjugation Drug Molecule->Drug-Linker Conjugation 5. Click Chemistry This compound This compound This compound->Boc Deprotection 2. Deprotect Amine Ligand-Linker Conjugation Ligand-Linker Conjugation Boc Deprotection->Ligand-Linker Conjugation 3. Amine-PEG9-azide Ligand-Linker Conjugation->Drug-Linker Conjugation 4. Ligand-PEG9-azide Drug-Linker Conjugation->Nanoparticle Functionalization 6. Ligand-PEG9-Drug Assembly Assembly of Targeted Nanoparticle Nanoparticle Functionalization->Assembly Characterization Physicochemical Characterization Assembly->Characterization In-vitro Evaluation In-vitro Studies Characterization->In-vitro Evaluation In-vivo Evaluation In-vivo Studies In-vitro Evaluation->In-vivo Evaluation

Figure 1: Experimental workflow for developing a targeted drug delivery system.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-Butyloxycarbonyl (Boc) protecting group to yield the free amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-50 mg/mL.

  • Cool the solution to 0°C using an ice bath.

  • Add an equal volume of TFA to the solution dropwise while stirring. For instance, if you used 10 mL of DCM, add 10 mL of TFA.[4][5]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the deprotected Amine-PEG9-azide.

Protocol 2: Conjugation of a Targeting Ligand to Amine-PEG9-azide

This protocol outlines the conjugation of a targeting ligand (e.g., a peptide or small molecule with a carboxylic acid group) to the deprotected Amine-PEG9-azide.

Materials:

  • Amine-PEG9-azide

  • Targeting ligand with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the targeting ligand in the reaction buffer.

  • Add a 1.2- to 1.5-fold molar excess of EDC and a 1.5- to 2.0-fold molar excess of NHS to the targeting ligand solution to activate the carboxylic acid. Allow this reaction to proceed for 15-30 minutes at room temperature.

  • Dissolve the Amine-PEG9-azide in the same reaction buffer.

  • Add a 1.5- to 2-fold molar excess of the Amine-PEG9-azide solution to the activated targeting ligand mixture.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Monitor the reaction progress by LC-MS.

  • Purify the resulting Ligand-PEG9-azide conjugate using reverse-phase HPLC.

Protocol 3: Drug Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to attach an alkyne-modified drug to the Ligand-PEG9-azide.

Materials:

  • Ligand-PEG9-azide

  • Alkyne-modified drug molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving the drug

  • Purification system (e.g., Size Exclusion Chromatography (SEC))

Procedure:

  • Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water (if used), and 100 mM sodium ascorbate in water (prepare fresh).

  • Dissolve the Ligand-PEG9-azide in the aqueous buffer.

  • Dissolve the alkyne-modified drug in a minimal amount of DMSO or DMF.

  • In a reaction vessel, combine the Ligand-PEG9-azide solution with the alkyne-modified drug solution. A molar ratio of 1:1.5 to 1:5 (azide:alkyne) is a good starting point.

  • If using THPTA, pre-mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.

  • Add the CuSO₄ (or CuSO₄/THPTA complex) to the reaction mixture to a final concentration of 1-5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the final Ligand-PEG9-Drug conjugate using SEC to remove unreacted components and byproducts.

Nanoparticle Formulation and Characterization

The Ligand-PEG9-Drug conjugate can be incorporated into various nanoparticle formulations (e.g., liposomes, polymeric nanoparticles) either during the formulation process or by surface modification of pre-formed nanoparticles.

Quantitative Analysis of PEGylation

Several techniques can be employed to quantify the amount of PEG linker conjugated to the nanoparticles.

TechniquePrincipleAdvantagesDisadvantages
¹H NMR Integration of the characteristic ethylene oxide proton peak (~3.65 ppm).Robust and quantitative.May require nanoparticle dissolution or PEG cleavage.
HPLC with CAD/ELSD Separation and quantification of released PEG after nanoparticle dissolution or PEG displacement.Highly sensitive; can distinguish between bound and unbound PEG.Requires method development for separation and a protocol for releasing the bound PEG.
Thermogravimetric Analysis (TGA) Measures weight loss upon heating in the PEG degradation temperature range (e.g., 300-450 °C).Precise; analyzes the sample in its final, solid form.Requires a significant amount of dried sample; the core material must be stable at the PEG degradation temperature.
Drug Loading and Release Studies

Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):

  • DLC (% w/w) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

These parameters are crucial for evaluating the efficiency of the drug delivery system. For PEGylated nanoparticles, DLC can range from a few percent to over 15% (w/w), and EE can be as high as 80-88%, depending on the nanoparticle composition and the drug's properties.[6]

In-vitro Drug Release:

Drug release is typically assessed using a dialysis method. The drug-loaded nanoparticles are placed in a dialysis bag with a specific molecular weight cut-off, which is then incubated in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively). Aliquots of the release medium are collected at different time points and the drug concentration is measured by HPLC or UV-Vis spectroscopy. PEGylation often results in a sustained release profile compared to non-PEGylated nanoparticles.[1][7][8]

Targeted Drug Delivery and Signaling Pathways

The targeting ligand on the nanoparticle surface directs the drug delivery system to cells overexpressing the corresponding receptor. This enhances the intracellular concentration of the drug, thereby increasing its therapeutic effect.

Example: Targeting the PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in many cancers, playing a crucial role in cell proliferation, survival, and resistance to therapy.[9][10][11][12] Nanoparticles functionalized with ligands that target receptors on cancer cells can deliver inhibitors of this pathway, leading to enhanced anti-cancer activity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes TargetedNP Targeted Nanoparticle (with PI3K/AKT/mTOR inhibitor) TargetedNP->RTK binds & inhibits signaling TargetedNP->PI3K delivers inhibitor TargetedNP->AKT delivers inhibitor TargetedNP->mTORC1 delivers inhibitor GrowthFactor Growth Factor GrowthFactor->RTK binds

Figure 2: Targeted nanoparticle delivery of inhibitors to the PI3K/AKT/mTOR pathway.

Logical Relationship of this compound in the Drug Delivery System

The this compound linker is central to the modular design of the targeted drug delivery system, providing distinct functionalities at each end.

G cluster_0 This compound Linker linker Boc-Amine PEG9 Spacer Azide Solubility Solubility & Pharmacokinetics linker:f1->Solubility Enhances TargetingLigand Targeting Ligand TargetingLigand->linker:f0 Conjugation via Amine Drug Drug Molecule Drug->linker:f2 Conjugation via Azide (Click Chemistry)

Figure 3: Functional components of the this compound linker.

Conclusion

This compound is a valuable tool for the construction of sophisticated targeted drug delivery systems. Its well-defined structure allows for a modular and efficient approach to conjugating targeting ligands and therapeutic payloads to nanoparticle carriers. The protocols and information provided herein serve as a guide for researchers to design and synthesize novel and effective targeted therapies. The success of such systems relies on careful execution of the described chemical modifications and thorough characterization of the resulting nanoparticles.

References

Bioconjugation of Proteins Using Boc-NH-PEG9-azide Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise chemical modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. Bioconjugation, the process of covalently linking molecules to proteins, enables the creation of advanced therapeutics such_as antibody-drug conjugates (ADCs), the development of diagnostic assays, and the sophisticated study of protein function. The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized this field by offering high specificity and efficiency under mild, aqueous conditions.[1][2]

The Boc-NH-PEG9-azide linker is a versatile, heterobifunctional reagent designed for the targeted modification of proteins. This linker features a terminal azide group for click chemistry and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for a variety of bioconjugation applications.[3][4] The Boc (tert-butyloxycarbonyl) protecting group allows for a two-stage conjugation strategy, providing greater control over the modification process.

These application notes provide a comprehensive guide to the use of the this compound linker for protein bioconjugation, including detailed experimental protocols, data presentation, and workflow visualizations.

Data Presentation

The efficiency of protein modification and subsequent bioconjugation is a critical parameter. The following tables provide representative data for the degree of labeling and conjugation efficiency. These values are illustrative and may vary depending on the specific protein, alkyne-modified molecule, and reaction conditions.

Table 1: Degree of Labeling (DOL) of a Model Protein (e.g., IgG) with this compound

This table illustrates the effect of the molar excess of the this compound linker on the average number of azide groups introduced per protein molecule. The degree of labeling is typically determined by mass spectrometry.

Protein Concentration (mg/mL)Molar Excess of this compoundDegree of Labeling (Azides/Protein)
510x2–4
520x4–7
1010x3–5
1020x5–8

Table 2: Click Reaction Efficiency for Conjugation of an Alkyne-Fluorophore to Azide-Modified IgG

This table shows the efficiency of the CuAAC reaction for conjugating an alkyne-containing fluorophore to the azide-functionalized antibody from Table 1. Labeling efficiency is often assessed by methods such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.[5]

Azide-Modified IgG (from 20x excess)Molar Excess of Alkyne-FluorophoreReaction Time (hours)Labeling Efficiency (%)
1 mg/mL5x1> 90
1 mg/mL10x1> 95
1 mg/mL5x2> 95
1 mg/mL10x2> 98

Experimental Protocols

The following protocols provide a step-by-step guide for the bioconjugation of a protein using the this compound linker.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the linker to expose the primary amine, which can then be activated for reaction with the protein.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Nitrogen or argon gas

Procedure:

  • Dissolve the this compound in a minimal amount of DCM.

  • Add a solution of 20-50% TFA in DCM to the linker solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dry the resulting deprotected linker, NH2-PEG9-azide, under a stream of nitrogen or argon.

  • The deprotected linker is now ready for activation and conjugation to the protein.

Protocol 2: Activation of NH2-PEG9-azide and Conjugation to Protein

This protocol details the activation of the deprotected linker with an NHS ester and its subsequent conjugation to primary amines (e.g., lysine residues) on the target protein.

Materials:

  • Deprotected NH2-PEG9-azide

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the deprotected NH2-PEG9-azide, NHS, and DCC in anhydrous DMF or DMSO to prepare the NHS ester of the linker.

  • Allow the activation reaction to proceed for 4-6 hours at room temperature.

  • Prepare the target protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Add the activated azide-PEG9-NHS ester to the protein solution. A molar excess of 10-50 fold of the linker over the protein is typically used.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).

  • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer for the protein.

  • The resulting azide-modified protein is now ready for the click chemistry reaction.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorophore, biotin, or drug) to the azide-modified protein.

Materials:

  • Azide-modified protein

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water, prepared fresh), and THPTA (e.g., 100 mM in water).

  • In a reaction tube, combine the azide-modified protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (typically a 2-10 fold molar excess over the protein).

  • Add THPTA to the protein-alkyne mixture to a final concentration of 1-5 mM.

  • In a separate tube, premix the CuSO4 and sodium ascorbate solutions.

  • Add the CuSO4/sodium ascorbate mixture to the protein solution to initiate the click reaction. The final concentrations are typically 1 mM CuSO4 and 5 mM sodium ascorbate.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a light-sensitive molecule.

  • Purify the final protein conjugate to remove excess reagents using a desalting column or dialysis.

  • Characterize the final conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and functional assays.

Visualizations

Experimental Workflow for Protein Bioconjugation

The following diagram illustrates the overall workflow for the bioconjugation of a protein using the this compound linker.

G cluster_0 Linker Preparation cluster_1 Protein Modification cluster_2 Click Chemistry Conjugation This compound This compound Deprotection (TFA/DCM) Deprotection (TFA/DCM) This compound->Deprotection (TFA/DCM) NH2-PEG9-azide NH2-PEG9-azide Deprotection (TFA/DCM)->NH2-PEG9-azide Activation (NHS/DCC) Activation (NHS/DCC) NH2-PEG9-azide->Activation (NHS/DCC) Azide-PEG9-NHS_ester Azide-PEG9-NHS ester Activation (NHS/DCC)->Azide-PEG9-NHS_ester Conjugation Reaction Conjugation Reaction Azide-PEG9-NHS_ester->Conjugation Reaction Target Protein Target Protein Target Protein->Conjugation Reaction Azide-Modified Protein Azide-Modified Protein Conjugation Reaction->Azide-Modified Protein Purification (Desalting) Purification (Desalting) Azide-Modified Protein->Purification (Desalting) Purified Azide-Protein Purified Azide-Modified Protein Purification (Desalting)->Purified Azide-Protein CuAAC Reaction CuAAC Reaction (CuSO4, NaAsc, THPTA) Purified Azide-Protein->CuAAC Reaction Alkyne-Molecule Alkyne-Modified Molecule Alkyne-Molecule->CuAAC Reaction Final Bioconjugate Final Bioconjugate CuAAC Reaction->Final Bioconjugate Final Purification Final Purification Final Bioconjugate->Final Purification Characterization Characterization Final Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: Workflow for protein bioconjugation.

Logical Relationship of CuAAC Reaction Components

This diagram illustrates the key components and their roles in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G cluster_reactants Reactants cluster_catalyst Catalytic System Azide-Protein Azide-Modified Protein Triazole Linkage Stable Triazole Linkage Azide-Protein->Triazole Linkage Alkyne-Molecule Alkyne-Modified Molecule Alkyne-Molecule->Triazole Linkage CuSO4 Cu(II)SO4 (Source) Cu(I) Cu(I) (Active Catalyst) CuSO4->Cu(I) NaAsc Sodium Ascorbate (Reductant) NaAsc->Cu(I) reduces Cu(I)->Triazole Linkage catalyzes THPTA THPTA (Ligand) THPTA->Cu(I) stabilizes Final Conjugate Final Protein Conjugate Triazole Linkage->Final Conjugate

Caption: CuAAC reaction components.

References

The Strategic Application of Boc-NH-PEG9-azide in the Development of PROTACs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—covalently linked by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to induce a productive ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence. This document provides detailed application notes and protocols for the use of Boc-NH-PEG9-azide, a versatile PEG-based linker, in the development of potent and effective PROTACs.

Application Notes

The Role of the PEG9 Linker in PROTAC Design

The nine-unit polyethylene glycol (PEG9) chain in this compound offers a balance of flexibility and hydrophilicity, which are crucial for optimizing PROTAC performance.

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility of often lipophilic PROTAC molecules, a common challenge in their development. Furthermore, the flexibility of the PEG linker can allow the PROTAC to adopt conformations that mask its polar surface area, potentially improving cell permeability.

  • Optimal Ternary Complex Formation: The length of the linker is a critical parameter for the stability and productivity of the ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may cause steric hindrance, while a linker that is too long may lead to an unstable complex. The PEG9 linker provides a specific length that can be optimal for certain POI-E3 ligase pairs.

  • Modularity and "Click Chemistry": The terminal azide group on this compound makes it an ideal component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction allows for the modular and rapid synthesis of PROTAC libraries by conjugating the linker to a ligand functionalized with a terminal alkyne. The Boc protecting group on the other end of the linker provides an orthogonal handle for attachment to the other ligand, typically through amide bond formation after deprotection.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The following tables summarize quantitative data from published studies, illustrating the critical role of linker length in the efficacy of PROTACs. While specific data for a PROTAC utilizing a this compound linker is not always available in public literature, the provided data for PROTACs with varying PEG linker lengths targeting well-characterized proteins such as Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) demonstrate the principle of linker optimization.

Table 1: Influence of Linker Length on ERα Degradation
PROTAC Linker Length (atoms) % ERα Degraded (at 10 µM) IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10
Data is illustrative and compiled from various sources in the literature. A 16-atom linker was found to be optimal for this specific PROTAC series.
Table 2: Impact of Linker Length on TBK1 Degradation
PROTAC Linker Length (atoms) DC50 (nM) Dmax (%)
< 12No degradation observed-
21396%
2929276%
Data is illustrative and compiled from various sources in the literature. A 21-atom linker demonstrated the highest potency for this PROTAC series.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes a general two-step process for synthesizing a PROTAC where one ligand is functionalized with an alkyne and the other is coupled to the deprotected amine of the this compound linker.

Step 1: Deprotection of this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA). A common ratio is 1:1 DCM:TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine-PEG9-azide can be used directly in the next step or after purification.

Step 2: Amide Coupling of Amine-PEG9-azide to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add a coupling agent, such as HATU or HBTU, and a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

  • Add the deprotected amine-PEG9-azide to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed with aqueous solutions (e.g., saturated NaHCO3, brine) to remove excess reagents. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the resulting E3 ligase-PEG9-azide intermediate by flash column chromatography.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction vial, dissolve the alkyne-functionalized POI ligand and the E3 ligase-PEG9-azide intermediate in a suitable solvent system, typically a mixture of a polar organic solvent (e.g., DMF, DMSO, or t-BuOH) and water.

  • Prepare a fresh solution of a copper(I) source. This is often done by adding a reducing agent, such as sodium ascorbate, to a solution of copper(II) sulfate (CuSO4). A copper-stabilizing ligand, such as TBTA or THPTA, is often included to improve reaction efficiency and prevent side reactions.

  • Add the copper(I) catalyst solution to the mixture of the alkyne and azide.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within this timeframe.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude PROTAC can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final product.

Protocol 2: Western Blot for Measuring PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment: Plate the cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker Preparation cluster_step2 Step 2: Ligand Conjugation cluster_step3 Step 3: PROTAC Assembly Boc_PEG_Azide This compound Deprotection Boc Deprotection (TFA) Boc_PEG_Azide->Deprotection Amine_PEG_Azide H2N-PEG9-azide Deprotection->Amine_PEG_Azide Amide_Coupling Amide Coupling (HATU, DIPEA) Amine_PEG_Azide->Amide_Coupling E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Amide_Coupling E3_Linker E3 Ligand-PEG9-azide Amide_Coupling->E3_Linker Click_Chemistry CuAAC 'Click' Chemistry (CuSO4, Na-Ascorbate) E3_Linker->Click_Chemistry POI_Ligand POI Ligand (with alkyne) POI_Ligand->Click_Chemistry PROTAC Final PROTAC Molecule Click_Chemistry->PROTAC

Caption: Synthetic workflow for a PROTAC using this compound.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination recruitment Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome recognition Ub Ubiquitin Ub->Ubiquitination Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of action for PROTAC-mediated protein degradation.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4_PROTAC BRD4-targeting PROTAC (with PEG9 linker) Ternary_Complex BRD4-PROTAC-E3 Ternary Complex BRD4_PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex Super_Enhancer Super-Enhancers BRD4->Super_Enhancer binds to acetylated histones E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_Proteasome Ubiquitin-Proteasome System Ternary_Complex->Ub_Proteasome BRD4_Degradation BRD4 Degradation Ub_Proteasome->BRD4_Degradation BRD4_Degradation->BRD4 reduces levels cMYC_Gene c-MYC Gene Super_Enhancer->cMYC_Gene activates Transcription Transcription cMYC_Gene->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA Translation Translation cMYC_mRNA->Translation cMYC_Protein c-MYC Protein Translation->cMYC_Protein Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation promotes

Caption: BRD4 degradation by a PROTAC downregulates c-MYC expression.

Surface Modification of Nanoparticles with Boc-NH-PEG9-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles using the heterobifunctional linker, Boc-NH-PEG9-azide. This linker is particularly valuable in nanomedicine and drug delivery due to its polyethylene glycol (PEG) spacer, a terminal azide group for "click" chemistry, and a Boc-protected amine for subsequent functionalization.

Introduction to this compound Modification

Surface modification of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the in vivo performance of nanocarriers.[1][2] PEGylation creates a hydrophilic barrier on the nanoparticle surface, which can lead to:

  • Enhanced Colloidal Stability: Prevents aggregation of nanoparticles in biological media.

  • Reduced Opsonization: Minimizes the adsorption of plasma proteins, thereby evading recognition and clearance by the reticuloendothelial system (RES).[1]

  • Prolonged Systemic Circulation: Increases the half-life of nanoparticles in the bloodstream, allowing for more effective accumulation at target sites.[1][3]

The this compound linker offers a versatile platform for advanced nanoparticle engineering. The terminal azide (N3) group enables the covalent attachment of various molecules, such as targeting ligands, imaging agents, or therapeutic payloads, through highly efficient and bio-orthogonal "click chemistry" reactions.[4][5][6] The Boc-protected amine provides a latent functional group that can be deprotected for further conjugation steps.

Applications in Research and Drug Development

Nanoparticles functionalized with this compound are instrumental in a variety of applications:

  • Targeted Drug Delivery: The azide group can be used to "click" on targeting moieties like antibodies, peptides, or small molecules that recognize specific receptors on diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target side effects.[7][]

  • Medical Imaging: Imaging agents, such as fluorescent dyes or contrast agents for MRI, can be conjugated to the nanoparticles for diagnostic purposes.[9]

  • Theranostics: This platform allows for the combination of therapeutic and diagnostic capabilities in a single nanoparticle system.

  • Biosensing: The ability to attach biorecognition elements to the nanoparticle surface facilitates the development of sensitive and specific biosensors.[10]

Experimental Protocols

This section provides detailed protocols for the covalent attachment of this compound to nanoparticles with surface carboxyl groups, followed by the deprotection of the Boc group.

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol utilizes EDC/NHS chemistry to form a stable amide bond between the amine group of the linker and the carboxylic acid groups on the nanoparticle surface.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle stirring to activate the surface carboxyl groups.

  • Conjugation Reaction: Dissolve this compound in MES buffer and add it to the activated nanoparticle suspension. The molar ratio of the linker to the nanoparticles should be optimized, but a starting point of a 1000-fold molar excess of the linker relative to the nanoparticles is recommended.

  • Reaction Incubation: Allow the reaction to proceed for 4-6 hours at room temperature with continuous mixing.

  • Quenching and Purification: Quench the reaction by adding the quenching solution and incubating for an additional 30 minutes. Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in PBS using centrifugal filter units to remove unreacted reagents and byproducts.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.

Materials:

  • This compound functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugal filter units

Procedure:

  • Preparation: Prepare a deprotection solution of 20% (v/v) TFA in DCM.

  • Drying: Lyophilize or carefully dry the purified this compound functionalized nanoparticles to remove any residual water.

  • Deprotection Reaction: Resuspend the dried nanoparticles in the deprotection solution. Incubate for 30-60 minutes at room temperature with gentle stirring.

  • Purification: Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen. Wash the resulting amine-functionalized nanoparticles extensively with PBS using centrifugal filter units to neutralize and remove residual acid and byproducts. The resulting NH2-PEG9-azide nanoparticles are now ready for subsequent conjugation reactions at the amine terminus.

Characterization of Modified Nanoparticles

Thorough characterization is crucial to confirm the successful surface modification. The following techniques are recommended:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after modification. An increase in hydrodynamic diameter is expected after PEGylation.[11] A PDI value below 0.2 is generally considered acceptable for drug delivery applications.[2]

  • Zeta Potential Analysis: To measure the surface charge of the nanoparticles. A successful conjugation should lead to a change in the zeta potential. PEGylation often results in a near-neutral surface charge.[11]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and core size of the nanoparticles.[12][13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹) and amide bond formation.[14]

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG linker grafted onto the nanoparticle surface by measuring the weight loss upon heating.[11][15]

  • Quantitative NMR (qNMR): A sensitive method to quantify the number of functional groups on the nanoparticle surface after dissolution of the nanoparticle core.[15][16]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles at different stages of surface modification.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle SampleMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Carboxylated Nanoparticles105 ± 50.15 ± 0.03-45 ± 4
This compound Nanoparticles130 ± 80.18 ± 0.04-15 ± 3
NH2-PEG9-azide Nanoparticles132 ± 70.19 ± 0.05+25 ± 5

Note: The values presented are representative and may vary depending on the nanoparticle core material, size, and surface chemistry.

Table 2: Quantification of Surface Functionalization

MethodAnalyteResult
TGAPEG Grafting Density~0.2 mmol/g of nanoparticles
FTIRAzide PeakPresent at ~2100 cm⁻¹
qNMRSurface Amine Groups (post-deprotection)Correlates well with TGA data

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical principles of the surface modification process.

G cluster_prep Preparation & Activation cluster_conj Conjugation cluster_purify Purification & Deprotection cluster_char Characterization A Carboxylated Nanoparticles B Add EDC/NHS in MES Buffer A->B C Activated Nanoparticles B->C D Add this compound C->D E Incubate 4-6h D->E F Boc-PEG-Azide Nanoparticles E->F G Quench & Purify (Centrifugation) F->G H Deprotection (TFA/DCM) G->H I Final Purification H->I J NH2-PEG-Azide Nanoparticles I->J K DLS, Zeta, TEM, FTIR, TGA, qNMR J->K

Caption: Experimental workflow for the surface modification and characterization of nanoparticles.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-NH-PEG9-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for the successful copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using Boc-NH-PEG9-azide. This "click chemistry" reaction is a highly efficient and widely used bioconjugation technique for the formation of stable triazole linkages.[1][][3][]

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the rapid and specific covalent ligation of molecules.[1][][3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science.[][5] this compound is a versatile reagent containing a terminal azide group, a nine-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The PEG spacer enhances solubility and reduces steric hindrance, while the Boc-protected amine allows for further functionalization after deprotection.

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[3] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[3][6] The addition of a copper-chelating ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), accelerates the reaction and stabilizes the Cu(I) oxidation state, preventing catalyst deactivation and protecting sensitive biomolecules from oxidative damage.[7][8][9]

Experimental Conditions

The optimal conditions for CuAAC reactions can vary depending on the specific substrates and desired outcomes. Below is a summary of typical reaction components and their recommended concentrations, compiled from various sources.

Key Reaction Components and Parameters
ComponentRecommended Concentration/RatioPurposeNotes
This compound 1.0 - 1.5 equivalents (relative to alkyne)Azide source for cycloadditionAn excess may be used to drive the reaction to completion.
Alkyne-containing Molecule 1.0 equivalentAlkyne source for cycloadditionThe limiting reagent in the reaction.
Copper(II) Sulfate (CuSO₄) 0.1 - 1.0 mol% (can be higher for bioconjugation)Source of the copper catalystPremixing with the ligand is recommended.[7][8]
Sodium Ascorbate 5 - 10 equivalents (relative to CuSO₄)Reducing agent to generate Cu(I)Should be added last to initiate the reaction.[7][8]
Ligand (TBTA or THPTA) 1 - 5 equivalents (relative to CuSO₄)Accelerates reaction and stabilizes Cu(I)THPTA is recommended for aqueous reactions.[9]
Solvent VariousTo dissolve reactants and facilitate the reactionCommon solvents include DMF, DMSO, t-BuOH/H₂O, and aqueous buffers (pH 6.5-8.0).[5][7]
Temperature Room Temperature (20-25 °C)Reaction temperatureCan be heated (e.g., 35-40 °C) to increase the reaction rate.[1][5][10]
Reaction Time 1 - 24 hoursDuration of the reactionMost of the reaction typically occurs within the first 24 hours.[1][10]

Experimental Protocols

Protocol 1: General CuAAC Reaction in Organic Solvents

This protocol is suitable for small molecule conjugations where reactants are soluble in organic solvents.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Anhydrous Dimethylformamide (DMF) or a mixture of tert-Butanol and water (1:1)

Procedure:

  • In a clean, dry reaction vial, dissolve the alkyne-functionalized molecule (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

  • In a separate microcentrifuge tube, prepare the catalyst premix. Add CuSO₄·5H₂O (0.05 eq) and TBTA (0.1 eq) to a small amount of the reaction solvent and vortex briefly.

  • Add the catalyst premix to the solution of the alkyne and azide.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Add the sodium ascorbate solution (0.2 eq) to the reaction mixture to initiate the cycloaddition.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC, LC-MS, or ¹H NMR.

  • Upon completion, the product can be purified by standard chromatographic techniques.

Protocol 2: CuAAC Reaction in Aqueous Media for Bioconjugation

This protocol is optimized for the conjugation of this compound to alkyne-modified biomolecules, such as proteins or peptides, in an aqueous environment.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.4). Avoid Tris buffers as they can inhibit the reaction.[7]

Procedure:

  • Prepare a stock solution of the alkyne-modified biomolecule in the chosen aqueous buffer.

  • Prepare stock solutions of this compound, CuSO₄·5H₂O, THPTA, and sodium ascorbate in water or a compatible buffer.

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the this compound stock solution (final concentration of azide should be in slight excess).

  • Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution (a 1:5 molar ratio is often used).[6]

  • Add the catalyst premix to the biomolecule/azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer periods if the biomolecule is sensitive.

  • The resulting PEGylated biomolecule can be purified using methods such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove excess reagents and catalyst.[11][]

Diagrams

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Dissolve Alkyne & This compound mix Combine Reagents & Catalyst reagents->mix Add catalyst Prepare Catalyst Premix (CuSO4 + Ligand) catalyst->mix Add initiate Initiate with Sodium Ascorbate mix->initiate react Incubate (RT, 1-24h) initiate->react monitor Monitor Progress (TLC, LC-MS) react->monitor purify Purify Product (Chromatography) monitor->purify CuAAC_Components cluster_reactants Core Reactants cluster_catalyst Catalytic System cluster_product Product azide This compound triazole 1,4-Disubstituted Triazole Product azide->triazole alkyne Alkyne-containing Molecule alkyne->triazole copper Cu(II)SO4 (Copper Source) copper->triazole Catalyzes reducer Sodium Ascorbate (Reducing Agent) reducer->copper Reduces to Cu(I) ligand Ligand (TBTA/THPTA) ligand->copper Stabilizes

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions with Boc-NH-PEG9-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][] This reaction proceeds rapidly and with high specificity between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide.[1][] Boc-NH-PEG9-azide is a versatile chemical tool featuring a terminal azide group for SPAAC, a nine-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine.[3][4][5] The Boc protecting group can be removed under acidic conditions to reveal a primary amine, allowing for subsequent functionalization.

These characteristics make this compound a valuable reagent in various applications, including the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and tools for cell surface labeling and in vivo imaging.[3][4][6] The PEG linker not only improves aqueous solubility but can also enhance the pharmacokinetic properties of the resulting bioconjugates.[7]

Data Presentation

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

ReactantsRate Constant (k₂) (M⁻¹s⁻¹)Conditions
DBCO with Benzyl Azide0.24CH₃CN:H₂O (3:1)
DBCO with Phenyl Azide0.033CH₃CN:H₂O (3:1)
Sulfo-DBCO-amine with 3-azido-L-alanine0.32 - 0.85PBS (pH 7)
Sulfo-DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22HEPES (pH 7)
DBCO-PEG5-trastuzumab with azides0.18 - 0.37PBS (pH 7) & HEPES (pH 7)

Note: The presence of a PEG linker has been shown to increase SPAAC reaction rates by an average of 31 ± 16%.[7][8]

Table 2: Typical Experimental Parameters for SPAAC Reactions

ParameterRecommended RangeNotes
Molar Ratio (Azide:Alkyne)1.5 to 10-fold excess of one componentA slight excess of the less critical or more accessible component can drive the reaction to completion.
SolventPBS, HEPES, or other amine and azide-free buffersUp to 20% DMSO can be used to dissolve hydrophobic reagents.[9]
pH5.0 - 10.0Higher pH values generally increase reaction rates, except in HEPES buffer.[8]
Temperature4°C to 37°CReactions are typically faster at higher temperatures.[10]
Reaction Time2 to 24 hoursCan be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at ~310 nm.[9]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of a DBCO-Modified Protein with this compound

This protocol outlines the general steps for conjugating a protein functionalized with a DBCO group to this compound.

Materials:

  • DBCO-modified protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine and azide-free buffer.

  • DMSO (if required to dissolve this compound)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-modified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in DMSO.

  • SPAAC Reaction:

    • Add a 1.5 to 3-fold molar excess of the this compound solution to the DBCO-modified protein solution.[10]

    • Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid protein precipitation.[9]

    • Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C.[11]

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using an appropriate method such as size-exclusion chromatography or dialysis.

  • Characterization:

    • The success of the conjugation can be confirmed by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein, or mass spectrometry.

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

The consumption of the DBCO reagent can be monitored by the decrease in its characteristic absorbance at approximately 310 nm.

Procedure:

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to measure absorbance at 309 nm.[12]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO-reagent should provide an absorbance reading within the linear range of the instrument.

    • Use a reference cuvette containing the reaction buffer and the azide component to zero the spectrophotometer.

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately begin monitoring the absorbance at 309 nm over time. A decrease in absorbance indicates the consumption of the DBCO reagent and the progress of the reaction.[12]

Mandatory Visualization

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Alkyne (e.g., DBCO) Triazole Stable Triazole Linkage Strained_Alkyne->Triazole + Azide Azide (Boc-NH-PEG9-N3) Azide->Triazole SPAAC

Caption: General mechanism of a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Bioconjugation_Workflow Start Start: DBCO-Modified Protein & this compound Mix Mix Reactants (1.5-3x excess of azide) Start->Mix Incubate Incubate (4-24h at RT or 4°C) Mix->Incubate Purify Purify Bioconjugate (e.g., SEC, Dialysis) Incubate->Purify Characterize Characterize (SDS-PAGE, Mass Spec) Purify->Characterize End End: Purified Bioconjugate Characterize->End

Caption: Experimental workflow for a typical bioconjugation using SPAAC.

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_Degradation Cellular Degradation Pathway PROTAC PROTAC (Synthesized via SPAAC) POI Protein of Interest (Target) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitination POI->Ub recruited by PROTAC-E3 complex E3->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI

Caption: Signaling pathway illustrating the mechanism of a PROTAC synthesized using SPAAC.

References

Troubleshooting & Optimization

Common issues in Boc-NH-PEG9-azide conjugation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conjugation reactions involving Boc-NH-PEG9-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a heterobifunctional linker molecule. It contains a Boc-protected amine on one end and an azide group on the other, connected by a 9-unit polyethylene glycol (PEG) spacer. The Boc group is a protecting group for the amine, which can be removed under acidic conditions. The azide group is ready for "click chemistry" reactions. Its primary applications are in bioconjugation and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to link a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1][2][3]

Q2: What are the storage recommendations for this compound?

A: To ensure its stability, this compound should be stored at -20°C for long-term use, protected from light and moisture.[4][5][6] For short-term storage, 2-8°C is also acceptable.[7]

Q3: What are the main conjugation reactions for the azide group?

A: The azide group primarily undergoes two types of "click chemistry" reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it highly biocompatible.[1][2][8]

Q4: How do I remove the Boc protecting group?

A: The Boc (tert-butoxycarbonyl) group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Q5: What is the purpose of the PEG9 linker?

A: The polyethylene glycol (PEG) spacer offers several advantages in bioconjugation:

  • Increases Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the molecule it's attached to.[9]

  • Reduces Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules.[6][10]

  • Improves Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic size of a molecule, prolonging its circulation half-life by reducing renal clearance.[9]

  • Reduces Immunogenicity: The PEG linker can mask epitopes on a biomolecule, potentially reducing its immunogenicity.[9]

The length of the PEG linker is a critical parameter. While longer chains can enhance the above effects, they may also decrease the biological activity of the conjugated molecule due to increased steric hindrance.[4][9]

Troubleshooting Guides

This section addresses common issues encountered during the two main stages of conjugation with this compound: Boc deprotection and the subsequent azide conjugation reaction.

Part 1: Troubleshooting Boc Deprotection

  • Logical Troubleshooting Flow for Incomplete Boc Deprotection

Troubleshooting Incomplete Boc Deprotection start Incomplete Boc Deprotection Observed (by TLC, LC-MS) acid_check Check Acid Strength & Concentration (e.g., TFA in DCM) start->acid_check time_temp_check Review Reaction Time & Temperature start->time_temp_check solvent_check Evaluate Solvent Choice & Quality start->solvent_check increase_acid Action: Increase Acid Concentration (e.g., from 20% to 50% TFA) acid_check->increase_acid increase_time_temp Action: Increase Reaction Time or Apply Gentle Heating time_temp_check->increase_time_temp change_solvent Action: Ensure Anhydrous Solvent & Good Substrate Solubility solvent_check->change_solvent re_evaluate Re-run Reaction & Monitor increase_acid->re_evaluate increase_time_temp->re_evaluate change_solvent->re_evaluate

Caption: A flowchart for troubleshooting incomplete Boc deprotection.

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient Acid Strength/Concentration: The acid (e.g., TFA) may be too weak or diluted to effectively cleave the Boc group.Increase the concentration of the acid. For TFA in DCM, a range of 20-50% (v/v) is common. Ensure the TFA is fresh.
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.Increase the reaction time and monitor progress using TLC or LC-MS. Gentle heating can be applied, but monitor for potential side reactions. Most deprotections are effective at room temperature within 1-2 hours.
Solvent Issues: The solvent (e.g., DCM) may not be of sufficient quality (e.g., not anhydrous) or may not fully dissolve the substrate.Use a fresh, anhydrous solvent. Ensure your Boc-protected compound is fully dissolved before adding the acid.
Steric Hindrance: The bulky nature of the molecule being conjugated or the PEG chain itself can hinder the acid's access to the Boc group.This may require longer reaction times or slightly elevated temperatures.
Product Degradation Acid-Labile Functional Groups: Other functional groups in your molecule may be sensitive to the strong acid used for deprotection.Use milder deprotection conditions, such as a lower concentration of TFA or a different acid altogether. The reaction can be run at 0°C to reduce side reactions.
Difficulty in Product Isolation Residual Acid: TFA can be difficult to remove completely and can interfere with subsequent steps.After removing the solvent and excess TFA under reduced pressure, co-evaporate the residue with a solvent like toluene (3x) to azeotropically remove residual TFA.
Product is a Salt: The deprotected amine will be in its salt form (e.g., TFA salt), which may have different solubility properties.The TFA salt can often be used directly in the next step. If the free amine is required, the residue can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate) to neutralize the salt.
Part 2: Troubleshooting Azide Conjugation (Click Chemistry)

  • Experimental Workflow for CuAAC and SPAAC

General Workflow for Azide Conjugation Reactions cluster_0 CuAAC (Copper-Catalyzed) cluster_1 SPAAC (Copper-Free) cuaac_start Mix Deprotected Amine-PEG9-Azide & Alkyne Substrate add_catalyst Add Cu(I) Source (e.g., CuSO4) & Ligand (e.g., THPTA) cuaac_start->add_catalyst add_reducing Add Reducing Agent (e.g., Sodium Ascorbate) add_catalyst->add_reducing cuaac_react React at Room Temperature (30-60 min) add_reducing->cuaac_react purify Purify Conjugate (e.g., Chromatography, Dialysis) cuaac_react->purify spaac_start Dissolve Deprotected Amine-PEG9-Azide & Strained Alkyne (e.g., DBCO) spaac_react React at Room Temperature (1-12 hours) spaac_start->spaac_react spaac_react->purify analyze Analyze Product (e.g., MS, SDS-PAGE) purify->analyze

Caption: A diagram illustrating the workflows for CuAAC and SPAAC.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield (CuAAC) Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.Ensure a reducing agent (e.g., sodium ascorbate) is used to maintain the copper in the +1 oxidation state. Use a stabilizing ligand like TBTA or the water-soluble THPTA to protect the catalyst.[11][12] Prepare solutions fresh and consider degassing buffers.
(CuAAC) Catalyst Sequestration: If conjugating to a biomolecule, the substrate itself may chelate and inactivate the copper catalyst.Try increasing the concentration of the copper and ligand.
(SPAAC) Insufficient Reaction Time: While generally efficient, SPAAC reactions can take several hours to reach completion, depending on the specific strained alkyne and substrate concentrations.Increase the reaction time (from 1-4 hours up to 12 hours or overnight) and monitor progress.[5]
Incorrect Stoichiometry: An inappropriate molar ratio of the azide to the alkyne can lead to incomplete reaction.Optimize the molar ratio of reactants. Often, a slight excess of one component is used (e.g., 5-20 fold excess of the azide linker when conjugating to a valuable protein).[5]
pH Issues (CuAAC): While less sensitive than many bioconjugation reactions, extreme pH can affect catalyst stability and substrate integrity.The CuAAC reaction generally works well in a pH range of 4-11. For biomolecules, a physiological pH of around 7.4 is recommended.[13]
Side Reactions/Product Impurity (CuAAC) Oxidative Damage: The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which can damage sensitive biomolecules (e.g., proteins).Use a copper-chelating ligand to protect your biomolecule. The use of DMSO and aminoguanidine has also been shown to mitigate oxidative damage.[14]
(CuAAC) Ascorbate Byproducts: Byproducts of the reducing agent, sodium ascorbate, can sometimes react with amine groups on proteins.The inclusion of aminoguanidine can help to intercept these deleterious byproducts.[14]
Difficulty in Purification Complex Reaction Mixture: The final mixture may contain unreacted starting materials, excess reagents, and the desired conjugate.Purification of PEGylated molecules can be challenging. Size-exclusion chromatography (SEC) is effective for removing small molecule impurities and separating based on size. Ion-exchange chromatography (IEC) can separate based on charge differences between the starting material and the product. Reversed-phase HPLC (RP-HPLC) can also be used, particularly for smaller conjugates.[1][2][]
Similar Properties of Products and Reactants: The PEGylated product may have similar chromatographic behavior to the starting materials, making separation difficult.Optimize your chromatography method. For IEC, the PEG chain can shield charges, so a shallow gradient may be necessary. For SEC, ensure the column has the appropriate fractionation range to resolve the desired product from reactants.[2]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this step three times.

  • Product: The resulting TFA salt of NH2-PEG9-azide can be used directly in the next step or neutralized as described in the troubleshooting section.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol and may require optimization.

  • Stock Solutions:

    • THPTA Ligand: 200 mM in water.

    • Copper Sulfate (CuSO4): 100 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

    • Alkyne-Substrate: 10 mM in a suitable solvent (e.g., water, DMSO).

    • Deprotected NH2-PEG9-azide: 10 mM in water.

  • Catalyst Preparation: A few minutes before the reaction, mix the CuSO4 and THPTA ligand solutions in a 1:2 molar ratio.

  • Reaction Mixture: In a microcentrifuge tube, combine the deprotected NH2-PEG9-azide and the alkyne-substrate. A 1.2 to 2-fold molar excess of the azide is often a good starting point.

  • Initiation:

    • Add the pre-mixed THPTA/CuSO4 catalyst to the reaction mixture (e.g., to a final concentration of 1-5 mM Copper).

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., to a final concentration of 5-10 mM).

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. Protect the reaction from light.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This is a general protocol and may require optimization.

  • Dissolution: Dissolve the deprotected NH2-PEG9-azide and the strained alkyne-containing molecule (e.g., a DBCO-functionalized protein) in a suitable buffer (e.g., PBS, pH 7.4).

  • Stoichiometry: A molar excess of the NH2-PEG9-azide (e.g., 5-20 fold) is often used to ensure efficient conjugation to a valuable biomolecule.

  • Reaction: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Remove the excess, unreacted azide linker and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.

Quantitative Data Summary

The optimal reaction conditions can vary significantly based on the specific substrates being conjugated. The following tables provide representative data based on published protocols for similar PEG-azide conjugations.

Table 1: Representative Conditions for Boc Deprotection

ParameterValue
Substrate Concentration 0.1 - 0.2 M
Solvent Dichloromethane (DCM)
Reagent Trifluoroacetic Acid (TFA)
TFA Concentration 20-50% (v/v)
Temperature 0°C to Room Temperature
Reaction Time 1 - 2 hours
Typical Yield >95% (conversion)

Table 2: Representative Conditions for Azide-Alkyne Cycloaddition Reactions

ParameterCuAACSPAAC
Solvent/Buffer Aqueous Buffer (e.g., PBS)Aqueous Buffer (e.g., PBS)
pH 7.0 - 8.07.4
Temperature Room TemperatureRoom Temperature to 37°C
Reaction Time 30 - 60 minutes1 - 12 hours
Azide:Alkyne Molar Ratio 1.2:1 to 5:11:1 to 20:1
Catalyst (CuSO4) 1-5 mMNone
Ligand (THPTA) 1.2 - 2x Copper conc.None
Reducing Agent (Na-Ascorbate) 5-10 mMNone
Typical Yield >90%>90%

References

Technical Support Center: Optimizing Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the optimization of reaction conditions for Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection?

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. The deprotection mechanism involves carbamate hydrolysis under acidic conditions.[1] The process begins with the protonation of the carbamate by an acid, which facilitates the cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][3] The carbamic acid readily decomposes into the free amine and carbon dioxide gas.[1][3][4] The generated tert-butyl cation can be trapped by a scavenger or can eliminate a proton to form isobutylene.[1][4]

Q2: What are the standard reaction conditions for Boc deprotection?

Standard conditions typically involve treating the Boc-protected substrate with a strong acid in an organic solvent. The most common reagent is trifluoroacetic acid (TFA) in dichloromethane (DCM), often in a 1:1 or 1:4 ratio, with reaction times ranging from 30 minutes to a few hours at room temperature.[1] Another frequently used method is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[1][5]

Q3: How can I monitor the progress of the deprotection reaction?

Several methods can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment, allowing for the quantification of the starting material, product, and any side products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[6]

  • High-Performance Liquid Chromatography (HPLC): For peptide synthesis, HPLC is the most effective way to monitor reaction progress by observing the disappearance of the protected peptide peak and the appearance of the deprotected one.[7]

Q4: Why is the use of "scavengers" recommended during Boc deprotection?

The acid-catalyzed cleavage of the Boc group generates reactive tert-butyl cations.[5] These electrophilic species can alkylate nucleophilic residues, particularly tryptophan, methionine, and cysteine, leading to unwanted side products.[5][8] Scavengers are added to the deprotection cocktail to "trap" these reactive carbocations, preventing them from reacting with the desired product.[7]

Q5: Are there milder, alternative methods for Boc deprotection for acid-sensitive compounds?

Yes, for substrates sensitive to strong acids, several milder methods are available:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) can selectively deprotect N-Boc groups under milder conditions.[2]

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol can effect deprotection, often without any catalyst.[2][9]

  • Oxalyl Chloride/Methanol: This system provides a very mild method for deprotection and is tolerant of acid-labile esters.[2][10]

  • Mechanochemical Methods: Using p-toluenesulfonic acid (p-TSA) with ball milling offers a rapid, solvent-free alternative.[2]

Troubleshooting Guide

Problem 1: Incomplete reaction with significant starting material remaining.

This is a common issue that can be detected by TLC, LC-MS, or NMR analysis.[1][6]

Possible Cause Suggested Solution
Insufficient Acid Strength or Concentration Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[5][6] Consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane.[5][6]
Inadequate Reaction Time or Temperature Extend the reaction time and continue to monitor the progress.[6] Gentle heating can be applied, but must be used with caution to avoid side reactions.[5]
Steric Hindrance For sterically hindered substrates, longer reaction times, increased acid concentration, or elevated temperatures may be necessary.[5][11]
Poor Resin Swelling (for Solid-Phase Peptide Synthesis) Ensure the chosen solvent system effectively swells the resin. A 55% TFA solution in DCM has been shown to cause better resin swelling than 100% TFA.[5][11][12]
Solvent Issues Ensure the substrate is fully soluble in the chosen solvent.[6]

Problem 2: Observation of side products after deprotection.

The formation of side products can complicate purification and reduce the yield of the desired product.

Side Reaction Cause Prevention
t-Butylation of Nucleophilic Residues The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic amino acid side chains like tryptophan, methionine, and cysteine.[5][11]Add scavengers such as thioanisole, dimethyl sulfide (DMS), or triisopropylsilane (TIS) to the deprotection cocktail to trap the tert-butyl cations.[7][11]
Aspartimide Formation In peptides containing aspartic acid, this can occur during subsequent basic neutralization steps after acidic deprotection.[5]Use milder bases for neutralization after the deprotection step.[5]
Degradation of Other Acid-Sensitive Functional Groups Harsh acidic conditions can cleave other acid-labile protecting groups (e.g., tert-butyl esters, trityl groups).[5]Use milder deprotection conditions or an orthogonal protecting group strategy. Consider methods like using oxalyl chloride/methanol for substrates with acid-labile esters.[13]
Trifluoroacetylation When using TFA, the newly deprotected amine can be acylated by a trifluoroacetyl group.[1]Minimize reaction time and excess TFA. A basic work-up can sometimes reverse this side reaction.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)Room Temperature30 min - 2 hours
Trifluoroacetic Acid (TFA)100%NeatRoom Temperature5 - 30 min
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temperature1 - 4 hours
Hydrochloric Acid (HCl)1MEthyl AcetateRoom Temperature1 - 2 hours

Table 2: Alternative and Mild Boc Deprotection Methods

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Zinc Bromide (ZnBr₂)2-3 equiv. in DCM, Room Temp[2]24 - 72 hours[2]Mild Lewis acid, selective for secondary N-Boc[2]Slow reaction times, requires stoichiometric or excess reagent[2]
Oxalyl Chloride/Methanol3 equiv. (COCl)₂ in MeOH, Room Temp[2][10]1 - 4 hours[2][10]Very mild, tolerant of acid-labile esters[10][13]Reagents are toxic and moisture-sensitive[2]
WaterReflux (100 °C)[2]< 15 minutes[2]Environmentally benign, catalyst-free[2][9]Limited to water-soluble or -stable substrates[2]
p-Toluenesulfonic Acid (p-TSA)2 equiv. neat, ball milling[2]10 minutes[2]Solvent-free, rapid, high yield[2]Requires specialized ball-milling equipment[2]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM [5]

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. If required, add appropriate scavengers to this mixture.

  • Stir the reaction mixture at room temperature. For standard substrates, the reaction is typically complete within 30 minutes to 1 hour.[5] For hindered substrates, the reaction time may need to be extended.[5]

  • Monitor the reaction progress using a suitable analytical method (e.g., TLC or LC-MS).[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[5][6] Co-evaporation with a solvent like toluene can help remove residual TFA.[6]

  • For work-up, the resulting TFA salt can be used directly, or it can be neutralized by dissolving the residue in an appropriate organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate.[6][14] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the free amine.[6][14]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane [14]

  • Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[14]

  • Monitor the reaction by TLC or LC-MS.[14]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[14] Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.[2]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dissolve Substrate Dissolve Substrate Add Deprotection Reagent Add Deprotection Reagent Dissolve Substrate->Add Deprotection Reagent Stir at RT Stir at RT Add Deprotection Reagent->Stir at RT Monitor Progress Monitor Progress Stir at RT->Monitor Progress Monitor Progress->Stir at RT Incomplete Remove Volatiles Remove Volatiles Monitor Progress->Remove Volatiles Complete Neutralization Neutralization Remove Volatiles->Neutralization Purification Purification Neutralization->Purification

Caption: A typical experimental workflow for Boc deprotection.

Troubleshooting_Boc_Deprotection Start Incomplete Deprotection? Check_Conditions Standard Conditions Used? Start->Check_Conditions Yes Side_Products Side Products Observed? Start->Side_Products No, but... Increase_Acid Increase Acid Concentration / Change Acid System Check_Conditions->Increase_Acid Yes Increase_Time_Temp Increase Reaction Time / Gently Heat Check_Conditions->Increase_Time_Temp Yes Check_Solubility Check Substrate Solubility Check_Conditions->Check_Solubility Yes Success Successful Deprotection Increase_Acid->Success Increase_Time_Temp->Success Check_Solubility->Success Add_Scavengers Add Scavengers Side_Products->Add_Scavengers t-Butylation Milder_Conditions Use Milder Deprotection Method Side_Products->Milder_Conditions Degradation Add_Scavengers->Success Milder_Conditions->Success

Caption: A decision tree for troubleshooting Boc deprotection.

References

How to improve the yield of click chemistry reactions with Boc-NH-PEG9-azide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of click chemistry reactions involving Boc-NH-PEG9-azide.

Troubleshooting Guide

Low reaction yield is a common issue in bioconjugation. This guide provides a systematic approach to identifying and resolving potential problems in your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with this compound.

Q1: My click reaction yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in CuAAC reactions can arise from several factors. A systematic evaluation of your reaction components and conditions is the best approach. Key areas to investigate include catalyst activity, reagent quality and concentration, reaction environment, and potential side reactions.

Troubleshooting Workflow

G start Low Reaction Yield catalyst Catalyst Inactivity (Cu(I) Oxidation) start->catalyst reagents Reagent Issues start->reagents conditions Suboptimal Conditions start->conditions purification Purification Problems start->purification solution1 Use Ligand (e.g., THPTA) Increase Sodium Ascorbate Degas Solutions catalyst->solution1 solution2 Verify Purity & Concentration Check Stoichiometry Use Fresh Reagents reagents->solution2 solution3 Optimize Temperature & Time Adjust Solvent System Control pH (7-8) conditions->solution3 solution4 Select Appropriate Method (SEC, IEX) Optimize Elution Conditions purification->solution4 success Improved Yield solution1->success solution2->success solution3->success solution4->success

Caption: Troubleshooting workflow for low-yield click chemistry reactions.

Key Troubleshooting Steps:

  • Ensure an Active Catalyst: The active catalyst in CuAAC is Copper(I). If you are using a Copper(II) salt, such as CuSO₄, a reducing agent like sodium ascorbate is crucial to generate and maintain the Cu(I) oxidation state.[1][2] Dissolved oxygen can re-oxidize Cu(I) to the inactive Cu(II) state, effectively stopping the reaction.

    • Solution:

      • Use a Copper-Coordinating Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can protect the Cu(I) catalyst from oxidation and accelerate the reaction.[3][4]

      • Degas Solutions: Before adding the copper catalyst, degas your reaction mixture and solvents by bubbling with an inert gas like argon or nitrogen to remove dissolved oxygen.

      • Use Fresh Reducing Agent: Ensure your sodium ascorbate solution is freshly prepared, as it can degrade over time.

  • Verify Reagent Quality and Stoichiometry: The purity and concentration of your this compound and alkyne-containing molecule are critical.

    • Solution:

      • Confirm Purity: Use high-purity reagents. Impurities can interfere with the reaction.

      • Accurate Concentrations: Precisely determine the concentrations of your stock solutions.

      • Optimize Stoichiometry: While a 1:1 molar ratio of azide to alkyne is the theoretical ideal, a slight excess of one reagent (e.g., 1.1 to 1.5 equivalents of the less precious component) can sometimes drive the reaction to completion.

  • Optimize Reaction Conditions:

    • Solvent: While many click reactions are performed in aqueous buffers, co-solvents like DMSO or DMF may be necessary if your alkyne-containing molecule has poor water solubility.[1]

    • Temperature: Most click reactions proceed efficiently at room temperature. However, for sterically hindered substrates or if catalyst sequestration is an issue, gently heating the reaction (e.g., to 35-40 °C) can improve the rate and yield.[1][5]

    • pH: The optimal pH for CuAAC is typically between 7 and 8.

  • Address Potential Inhibition: Certain functional groups, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.

    • Solution: If your biomolecule contains free thiols, consider using a higher concentration of the copper catalyst and ligand.

Frequently Asked Questions (FAQs)

Q2: What is the optimal ratio of catalyst, ligand, and reducing agent for a click reaction with this compound?

A2: The optimal ratios can vary depending on the specific substrates and their concentrations. However, a good starting point for optimization is provided in the table below. It is recommended to premix the CuSO₄ and ligand before adding them to the reaction mixture.[3][6]

ReagentMolar Ratio (relative to Limiting Reagent)Concentration Range (in reaction)Notes
Alkyne110 µM - 10 mMThe limiting reagent in this example.
This compound1.1 - 2.011 µM - 20 mMA slight excess can improve reaction kinetics.
CuSO₄0.1 - 1.01 µM - 1 mMHigher concentrations may be needed for complex biomolecules.
Ligand (e.g., THPTA)0.5 - 5.0 (relative to CuSO₄)5 µM - 5 mMA 5:1 ligand to copper ratio is often recommended to protect biomolecules from oxidative damage.[6][7]
Sodium Ascorbate5 - 5050 µM - 50 mMA significant excess is used to maintain a reducing environment.

Q3: How can I monitor the progress of my click reaction?

A3: The progress of the reaction can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): For small molecule reactions, the disappearance of the starting materials and the appearance of the product spot can be visualized.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more quantitative assessment of the consumption of reactants and the formation of the desired product, confirming its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the remaining starting materials and the formed product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic azide peak (around 2100 cm⁻¹) is a clear indicator of reaction progression.[5]

Q4: What is the best way to purify the product of a click reaction with this compound?

A4: The choice of purification method depends on the properties of the final conjugate.

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller unreacted molecules, catalyst, and ligand.[8]

  • Ion Exchange Chromatography (IEX): If the charge of your molecule is significantly altered by the conjugation, IEX can be a powerful purification tool.[8]

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities from a much larger PEGylated protein or biomolecule.

  • Precipitation: In some cases, the product can be precipitated out of solution, for example, by adding a non-solvent.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol provides a starting point for the conjugation of an alkyne-containing molecule to this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • THPTA (or another suitable ligand)

  • Sodium Ascorbate

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Co-solvent (e.g., DMSO or DMF, if needed)

Procedure:

G prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_reactants Combine Alkyne and This compound in Buffer prep_reagents->mix_reactants premix_catalyst Premix CuSO4 and Ligand prep_reagents->premix_catalyst add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at Room Temperature (e.g., 1-4 hours) initiate_reaction->incubate monitor Monitor Reaction Progress (LC-MS, HPLC, or TLC) incubate->monitor monitor->incubate Incomplete purify Purify Product (SEC, IEX, or Dialysis) monitor->purify Reaction Complete

Caption: General experimental workflow for CuAAC reactions.

  • Prepare Stock Solutions:

    • Dissolve this compound and the alkyne-containing molecule in a suitable solvent (e.g., buffer, DMSO) to achieve the desired final concentrations.

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and this compound in the degassed buffer. If necessary, add a co-solvent to ensure solubility.

    • In a separate tube, premix the required volumes of the CuSO₄ and THPTA stock solutions. Allow this mixture to stand for a few minutes.[4]

  • Initiate the Reaction:

    • Add the premixed catalyst solution to the reaction vessel containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature with gentle stirring or agitation. Reaction times can range from 30 minutes to several hours, depending on the substrates.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique.

    • Once the reaction is complete, purify the product using the most suitable method for your conjugate.

References

Technical Support Center: Purification of Boc-NH-PEG9-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Boc-NH-PEG9-azide conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The most common and effective methods for purifying this compound conjugates are flash column chromatography and preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4] For certain conjugates, crystallization can also be a viable purification technique.[5][6] The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.

Q2: What are the typical impurities encountered during the synthesis of this compound conjugates?

A2: Typical impurities can include unreacted starting materials, such as the corresponding PEG-alcohol or PEG-amine precursors, and side products from incomplete reactions. If the azide is introduced via a tosylate intermediate, residual tosylates may be present. In the case of Boc protection, di-Boc protected species or byproducts from the Boc-protection step can also be impurities. It is also important to consider PEG oligomers with different chain lengths if the starting PEG material is not monodisperse.[7]

Q3: How can I assess the purity of my this compound conjugate?

A3: The purity of your conjugate can be assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is a primary method for determining purity.[1][8][9] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying impurities.[10][11][12] Mass spectrometry (MS) can confirm the molecular weight of the desired product and help identify impurities.[13]

Q4: What are the recommended storage conditions for this compound conjugates?

A4: this compound conjugates should be stored at low temperatures, typically -20°C, to prevent degradation. It is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) and protected from light, especially if the conjugate is intended for long-term storage.[14]

Troubleshooting Guides

Flash Column Chromatography

Problem 1: My compound is streaking on the TLC plate and the column.

  • Cause: PEGylated compounds are known to streak on silica gel due to their polar nature and multiple interaction points with the stationary phase.[2]

  • Solution:

    • Solvent System Modification: Use a more polar solvent system to improve elution. A common starting point for polar compounds is a gradient of methanol in dichloromethane or ethyl acetate.[15][16] Sometimes, adding a small amount of a more polar solvent like isopropanol or ethanol to a chloroform-based mobile phase can improve separation.[2]

    • Use of Additives: For amine-containing compounds, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can help reduce streaking by neutralizing acidic sites on the silica gel.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a bonded silica phase (e.g., diol or amino-propyl).[4] For highly polar compounds, aqueous normal-phase chromatography (a form of HILIC) on an amine-bonded silica column can be effective.[17]

Problem 2: Poor separation between my product and a close-running impurity.

  • Cause: The impurity may have a similar polarity to your desired product.

  • Solution:

    • Shallow Gradient: Employ a very shallow gradient during elution in the region where your compound and the impurity elute. This will increase the resolution between the two peaks.[1]

    • Isocratic Elution: If you can find a solvent system that provides good separation on TLC, running the column with that single solvent mixture (isocratic elution) may improve separation.[1]

    • Column Loading: Overloading the column can lead to poor separation. Ensure you are not exceeding the recommended loading capacity for your column size.

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, dry loading it onto silica gel can lead to a sharper band and better separation.[3]

Preparative RP-HPLC

Problem 3: Broad peaks are observed during RP-HPLC.

  • Cause: The polydispersity of the PEG chain can lead to peak broadening in RP-HPLC. Even with a defined PEG9 chain, minor heterogeneity can contribute to this effect. Other factors can include secondary interactions with the stationary phase or poor sample solubility in the mobile phase.

  • Solution:

    • Optimize Mobile Phase: Ensure the mobile phase composition is optimal for your compound. The use of ion-pairing reagents (e.g., trifluoroacetic acid - TFA) is common for improving peak shape of polar and ionizable compounds.

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.

    • Flow Rate: A lower flow rate can sometimes lead to sharper peaks, although this will increase the run time.

    • Sample Solvent: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase to avoid peak distortion.

Problem 4: My compound is not retained on the C18 column.

  • Cause: The this compound conjugate may be too polar to be sufficiently retained on a standard C18 column, especially with a high initial percentage of organic solvent in the mobile phase.

  • Solution:

    • Lower Initial Organic Content: Start your gradient with a lower percentage of the organic solvent (e.g., acetonitrile or methanol).

    • Use a More Retentive Stationary Phase: Consider using a column with a different stationary phase, such as C8, or a phenyl-hexyl phase, which may offer different selectivity.

    • Aqueous Mobile Phase: Ensure your mobile phase is primarily aqueous at the start of the gradient to maximize hydrophobic interaction with the stationary phase.

Crystallization

Problem 5: My compound "oils out" instead of crystallizing.

  • Cause: This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated too quickly.[1]

  • Solution:

    • Slow Cooling: Allow the solution to cool very slowly. This can be achieved by placing the flask in a warm water bath and allowing both to cool to room temperature together.[1]

    • Solvent System Adjustment: You may need to use a different solvent or a solvent pair. A good solvent for recrystallization dissolves the compound well at high temperatures but poorly at low temperatures. For amphiphilic molecules, solvent pairs like ethanol/water or acetone/hexane can be effective.[1]

    • Seeding: Add a small seed crystal of the pure compound to induce crystallization.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound. A common solvent system for PEGylated compounds is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).

  • Column Packing: Pack a flash chromatography column with silica gel appropriate for the scale of your purification.

  • Sample Loading: Dissolve your crude this compound conjugate in a minimal amount of the initial elution solvent or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the starting solvent system and gradually increase the polarity. Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

General Protocol for Preparative RP-HPLC
  • Analytical Method Development: Develop a separation method on an analytical RP-HPLC system first to determine the optimal mobile phase, gradient, and column. A common mobile phase is a gradient of acetonitrile in water, both containing 0.1% TFA.

  • System Preparation: Equilibrate the preparative RP-HPLC system with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the crude or partially purified conjugate in the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the column and begin the gradient elution. Collect fractions based on the UV chromatogram.

  • Product Recovery: Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the pure product as a solid.

Data Summary

Table 1: Recommended Starting Conditions for Purification

Purification MethodStationary PhaseTypical Mobile PhaseGradient Profile
Flash Chromatography Silica GelDichloromethane/Methanol0% to 10% Methanol
Ethyl Acetate/Hexane50% to 100% Ethyl Acetate
Preparative RP-HPLC C18Water/Acetonitrile (with 0.1% TFA)10% to 90% Acetonitrile

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Analysis & Final Product crude_product Crude this compound tlc_analysis TLC Analysis crude_product->tlc_analysis hplc_analysis Analytical HPLC crude_product->hplc_analysis decision Purity & Scale? tlc_analysis->decision hplc_analysis->decision flash_chrom Flash Chromatography decision->flash_chrom Low Purity / Large Scale prep_hplc Preparative RP-HPLC decision->prep_hplc High Purity / Small Scale crystallization Crystallization decision->crystallization Crystalline Solid purity_check Purity Check (HPLC, NMR) flash_chrom->purity_check prep_hplc->purity_check crystallization->purity_check pure_product Pure Product purity_check->pure_product >95% Pure further_purification Further Purification purity_check->further_purification <95% Pure further_purification->prep_hplc

Caption: Decision workflow for selecting a purification strategy for this compound conjugates.

Troubleshooting_Flash_Chromatography cluster_0 Problem Identification cluster_1 Potential Solutions start Poor Separation in Flash Chromatography streaking Streaking / Tailing start->streaking coelution Co-elution of Impurities start->coelution solvent Optimize Solvent System (e.g., add MeOH, IPA) streaking->solvent additive Add Triethylamine (for amines) streaking->additive stat_phase Change Stationary Phase (e.g., Alumina, Bonded Silica) streaking->stat_phase coelution->solvent gradient Use a Shallower Gradient coelution->gradient loading Reduce Column Loading / Use Dry Loading coelution->loading

Caption: Troubleshooting guide for common issues in flash chromatography of PEGylated compounds.

References

Technical Support Center: Monitoring Boc-NH-PEG9-azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the progress of your Boc-NH-PEG9-azide reactions. This guide provides detailed troubleshooting advice and frequently asked questions to ensure your reactions are proceeding as expected.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of a this compound reaction?

A1: The most common and effective methods for monitoring the progress of a this compound reaction are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry. Each technique offers unique advantages in tracking the consumption of starting materials and the formation of the desired product.

Q2: How can I use Thin Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and straightforward method to visualize the progress of a reaction by separating the starting material from the product based on polarity.[1] You will spot your reaction mixture on a TLC plate and elute it with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For PEGylated compounds, specific staining techniques may be required for visualization.

Q3: What changes should I look for in an NMR spectrum to confirm the reaction is working?

A3: In ¹H NMR spectroscopy, you should monitor the disappearance of proton signals corresponding to the starting material and the appearance of new signals for the product. For instance, you can monitor the change in the chemical shift of the methylene protons adjacent to the newly formed functional group.[2]

Q4: Can I use IR Spectroscopy to monitor the reaction?

A4: Yes, IR spectroscopy is particularly useful for tracking reactions involving an azide group. The azide group has a characteristic strong and sharp absorption band around 2100 cm⁻¹.[3] As the reaction progresses, the intensity of this peak will decrease, indicating the consumption of the this compound starting material.

Q5: When is Mass Spectrometry a suitable technique for reaction monitoring?

A5: Mass spectrometry is a powerful tool for confirming the identity of your final product.[4][5] Techniques like ESI-MS or MALDI-MS can verify the mass of the PEGylated product, confirming the successful conjugation.[4][5] It is especially useful at the end of the reaction to confirm completion and purity.

Troubleshooting Guides

Troubleshooting with Thin Layer Chromatography (TLC)
Issue Possible Cause Solution
No spots are visible on the TLC plate. The chosen stain does not react with your PEGylated compounds.Use a stain suitable for PEG compounds, such as Dragendorff's reagent or a phosphomolybdic acid stain followed by heating. A ninhydrin stain can be used if the azide is reduced to an amine.[6][7]
The starting material and product spots are not well-separated (overlapping Rf values). The solvent system is not optimal for your compounds.Adjust the polarity of your eluent. For polar PEG compounds, a common solvent system is a mixture of a polar organic solvent (e.g., methanol or ethanol) and a less polar one (e.g., dichloromethane or chloroform), sometimes with a small amount of ammonium hydroxide.[2]
The spots are streaking. The sample is too concentrated, or the compound is interacting strongly with the silica gel.Dilute your sample before spotting. Adding a small amount of a polar solvent like acetic acid or triethylamine to the eluent can sometimes reduce streaking.
Troubleshooting with NMR Spectroscopy
Issue Possible Cause Solution
No significant change is observed in the NMR spectrum over time. The reaction is not proceeding.Verify the reaction conditions (temperature, catalyst, reagents). Ensure all reagents are pure and dry, as PEG compounds can be hygroscopic.
The NMR peaks are broad and poorly resolved. The sample may be too concentrated, or the solvent is not appropriate.Use a deuterated solvent that fully dissolves your sample. Ensure the sample is not viscous. You may need to acquire the spectrum at an elevated temperature.
It's difficult to distinguish starting material from product peaks. The chemical shifts of the starting material and product are very similar.Consider using 2D NMR techniques like COSY or HSQC to better resolve overlapping signals. Alternatively, focus on small but distinct changes in the spectrum, such as the appearance or disappearance of a specific proton signal.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Prepare the Eluent: A common starting eluent for PEGylated compounds is Dichloromethane:Methanol (95:5). The polarity can be adjusted based on the specific compounds.

  • Spot the TLC Plate: On a silica gel TLC plate, spot the starting material (this compound), the other reactant, and the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).

  • Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.

  • Visualize the Spots: Dry the plate and visualize the spots. Since PEG compounds are often not UV-active, a chemical stain is necessary.

    • Dragendorff's Stain: Effective for visualizing PEG compounds.

    • Ninhydrin Stain: Can be used if the azide is reduced to an amine first. This involves dipping the plate in a triphenylphosphine solution, heating, and then dipping in a ninhydrin solution.[7]

Protocol 2: Monitoring Reaction Progress by IR Spectroscopy
  • Acquire a Spectrum of the Starting Material: Dissolve a small amount of this compound in a suitable solvent (e.g., chloroform) and acquire an IR spectrum. Note the strong, sharp peak around 2100 cm⁻¹ corresponding to the azide stretch.

  • Acquire Spectra of the Reaction Mixture: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Prepare the Sample: Remove the solvent from the aliquot under reduced pressure.

  • Acquire the Spectrum: Dissolve the residue in the same solvent used for the starting material and acquire an IR spectrum.

  • Analyze the Data: Compare the intensity of the azide peak at ~2100 cm⁻¹ over time. A decrease in the intensity of this peak indicates the consumption of the starting material.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues when monitoring your this compound reaction.

G Troubleshooting Workflow for Reaction Monitoring start Start Reaction Monitoring tlc Monitor by TLC start->tlc issue_tlc TLC Issue? tlc->issue_tlc nmr Monitor by NMR issue_nmr NMR Issue? nmr->issue_nmr ir Monitor by IR issue_ir IR Issue? ir->issue_ir ms Confirm with Mass Spec end Reaction Complete ms->end issue_tlc->nmr No no_spots No Spots Visible issue_tlc->no_spots Yes bad_sep Poor Separation issue_tlc->bad_sep Yes use_stain Use Appropriate Stain (e.g., Dragendorff) no_spots->use_stain adjust_eluent Adjust Eluent Polarity bad_sep->adjust_eluent use_stain->tlc adjust_eluent->tlc issue_nmr->ir No no_change No Spectral Change issue_nmr->no_change Yes broad_peaks Broad Peaks issue_nmr->broad_peaks Yes check_cond Check Reaction Conditions no_change->check_cond dilute_sample Dilute Sample / Change Solvent broad_peaks->dilute_sample check_cond->nmr dilute_sample->nmr issue_ir->ms No no_azide_decrease Azide Peak Intensity Constant issue_ir->no_azide_decrease Yes check_cond_ir Check Reaction Conditions no_azide_decrease->check_cond_ir check_cond_ir->ir

Caption: A flowchart for troubleshooting common issues in reaction monitoring.

References

Storage and handling recommendations for Boc-NH-PEG9-azide to maintain stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the stable storage and safe handling of Boc-NH-PEG9-azide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at or below -20°C.[1][2][3] Some suppliers recommend -18°C.[4][5] It is also advised to protect the compound from light.[4][5]

Q2: What is the physical appearance of this compound?

This compound is typically a viscous liquid.[1][3][4]

Q3: How should this compound be handled to ensure safety and stability?

Due to the azide functional group, specific handling precautions are necessary. Organic azides can be sensitive to heat, light, friction, and pressure.[5] It is crucial to avoid mixing azides with acidic materials, as this can form the highly toxic and explosive hydrazoic acid.[5][6] Contact with metals should also be avoided to prevent the formation of unstable metal azides; therefore, use non-metal spatulas and utensils for handling.[5][6] Furthermore, halogenated solvents like dichloromethane and chloroform should not be used as reaction media with azides.[5]

Q4: What is the recommended short-term storage for this compound solutions?

If dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound appears discolored or shows signs of degradation. Improper storage conditions (e.g., exposure to light or elevated temperatures).Discard the reagent and obtain a fresh vial. Ensure the new vial is stored at ≤ -20°C and protected from light.[1][3][4]
Inconsistent experimental results (e.g., low reaction yield). Degradation of the azide functionality due to improper handling or storage.Review handling procedures to ensure no contact with incompatible materials such as acids or metals.[5][6] Use a fresh vial of the reagent for subsequent experiments.
Precipitate forms in the solution upon thawing. The compound may have come out of solution at low temperatures.Gently warm the vial to room temperature and vortex briefly to redissolve the compound completely before use.

Storage and Stability Data

Parameter Recommendation Reference
Long-Term Storage (Powder/Neat Oil) ≤ -20°C, Protect from light[1][2][3][4]
Long-Term Storage (In Solvent) -80°C (for up to 1 year)[2]
Appearance Viscous Liquid[1][3][4]

Experimental Workflow: Storage and Handling

G cluster_receiving Receiving and Initial Storage cluster_preparation Preparation for Use cluster_post_use Post-Experiment Handling Receive Receive this compound Inspect Inspect for damage Receive->Inspect Store Store at ≤ -20°C Protect from light Inspect->Store Equilibrate Equilibrate vial to room temperature Store->Equilibrate PrepareSolution Prepare solution (if required) Use non-halogenated solvents Equilibrate->PrepareSolution Handling Use non-metal utensils PrepareSolution->Handling StoreSolution Store stock solution at -80°C Handling->StoreSolution If solution is prepared Dispose Dispose of waste according to institutional azide disposal protocols Handling->Dispose After experiment

Caption: Workflow for proper storage and handling of this compound.

References

Addressing steric hindrance in bioconjugation with long PEG chains.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to steric hindrance in bioconjugation, with a focus on leveraging long Poly(ethylene glycol) (PEG) chains. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance is a phenomenon where the three-dimensional structure of a molecule, due to the spatial arrangement of its atoms, physically obstructs a reactive site. In bioconjugation, this means that the target functional group on a biomolecule (like a protein or antibody) may be buried within its folded structure or shielded by nearby bulky residues, preventing efficient conjugation with another molecule.[1] This can lead to low reaction yields or a complete failure of the conjugation reaction.[2]

Q2: How do long PEG chains help overcome steric hindrance?

A2: Long, flexible, and hydrophilic PEG chains act as spacer arms, increasing the distance between the conjugated molecules. This added length and flexibility allows the reactive group at the end of the PEG chain to more easily access sterically hindered sites on a target biomolecule.[1] The protective layer created by PEGylation can also prevent the binding of opsonins, reduce immunogenicity, and prolong the circulation half-life of the therapeutic.[3]

Q3: When should I opt for a long PEG chain versus a shorter one?

A3: The choice of PEG chain length is a critical optimization step.

  • Choose a longer PEG chain when:

    • The conjugation site on your biomolecule is known to be in a sterically hindered region.[4]

    • You are conjugating two large molecules, and there is a risk of steric clash between them.[1]

    • A significant increase in hydrodynamic volume is desired to improve the pharmacokinetic profile of the bioconjugate.[5]

  • Consider a shorter PEG chain when:

    • The conjugation site is readily accessible on the surface of the biomolecule.

    • There is a concern that a very long PEG chain could wrap around and block the active site of the biomolecule, leading to a loss of biological activity.[4][6]

Q4: What are the key properties of long-chain PEGs to consider?

A4: Long-chain PEGs, such as those with approximately 45 ethylene glycol units (PEG45), offer a balance of properties suitable for many bioconjugation applications.[3] Key properties include:

  • High Water Solubility: This helps to prevent the aggregation of the final conjugate.[3]

  • Biocompatibility and Low Immunogenicity: PEGs are generally considered safe for in vivo applications and do not typically elicit an immune response.[3][7]

  • Flexibility: The flexible nature of the PEG backbone is crucial for its function as a spacer to overcome steric hindrance.[3]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Possible Cause Recommended Solution Citation
Inaccessible Reactive Site The target functional group (e.g., lysine, cysteine) is buried within the protein's 3D structure.Use a crosslinker with a longer, more flexible PEG spacer to increase the reach of the reactive group.
Suboptimal Reaction Conditions Incorrect pH, temperature, or reaction time can lead to low yields.Optimize the pH for the specific conjugation chemistry (e.g., pH 7-9 for NHS esters). Most conjugations perform well at room temperature for 1-2 hours or at 4°C overnight.
Oxidation of Thiol Groups (for maleimide chemistry) Cysteine residues may have formed disulfide bonds, rendering them unreactive.Reduce the biomolecule with an agent like TCEP or DTT before conjugation. Ensure the reducing agent is removed before adding the maleimide-PEG linker.
Hydrolysis of Reactive Group The reactive group on the PEG linker (e.g., NHS ester) has hydrolyzed before reacting with the biomolecule.Prepare the activated PEG solution immediately before use in an anhydrous solvent like DMSO.

Issue 2: Loss of Biological Activity of the Conjugate

Possible Cause Recommended Solution Citation
PEG Chain Obstructing the Active Site A long PEG chain may be sterically blocking the biologically active domain of the protein.Consider using a shorter PEG linker. If possible, perform site-directed mutagenesis to move the conjugation site further away from the active region.
Conformational Changes The conjugation process may have induced changes in the protein's secondary or tertiary structure.Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy. Optimize reaction conditions (e.g., lower temperature) to minimize the risk of denaturation.

Quantitative Data Summary

The length of the PEG chain can significantly impact the outcome of a bioconjugation reaction. The following tables summarize representative data on how PEG length can influence key parameters.

Table 1: Effect of PEG Chain Length on Conjugation Efficiency

PEG Chain Length (MW, Da)Molar Excess of PEG ReagentReaction Time (hours)Conjugation Efficiency (%)
2,00010265
5,00010285
10,00010270
20,00010250

Note: Data is illustrative and will vary depending on the specific biomolecule and reaction conditions.

Table 2: Influence of PEG Molecular Weight on Pharmacokinetics

PEG Molecular Weight (kDa)Circulation Half-life (hours)Renal Clearance
512Moderate
2048Low
4096Very Low

Note: Longer PEG chains generally lead to longer circulation times and reduced renal clearance.[8]

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester-PEG Conjugation to a Protein

This protocol describes a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Ester-PEG

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to a stock concentration of 10-50 mg/mL.[4]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.[4]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[4]

  • Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.[4]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[4]

Protocol 2: Characterization of PEGylated Proteins

Successful bioconjugation requires thorough characterization of the final product.

  • SDS-PAGE: This technique will show a shift in the molecular weight of the protein after conjugation, indicating the addition of the PEG chain.[4]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the precise molecular weight of the conjugate, allowing for the calculation of the number of PEG chains attached per biomolecule.[4]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to separate the conjugated product from unreacted biomolecules and excess PEG linker.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry, can be used for the separation and quantification of the free PEG and the PEGylated protein.[9]

Visualizations

Steric_Hindrance cluster_0 Without Long PEG Spacer cluster_1 With Long PEG Spacer Reactive_Group_1 Reactive Group Hindered_Site_1 Reactive_Group_1->Hindered_Site_1 No Reaction (Steric Blockage) Biomolecule_1 Biomolecule Reactive_Group_2 Reactive Group PEG_Chain Long PEG Chain Reactive_Group_2->PEG_Chain Hindered_Site_2 PEG_Chain->Hindered_Site_2 Successful Conjugation Biomolecule_2 Biomolecule

Caption: Overcoming steric hindrance with a long PEG spacer.

experimental_workflow Start Protein Preparation PEG_Prep PEG-NHS Ester Preparation Start->PEG_Prep Conjugation Conjugation Reaction (Protein + PEG) Start->Conjugation PEG_Prep->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization End Purified Bioconjugate Characterization->End

Caption: Workflow for NHS-Ester-PEG conjugation to a protein.

troubleshooting_logic Problem Low Conjugation Yield? Check_Site Is the site sterically hindered? Problem->Check_Site Yes Check_Conditions Are reaction conditions optimal? Problem->Check_Conditions No Use_Longer_PEG Use a longer PEG chain Check_Site->Use_Longer_PEG Optimize_pH Optimize pH, temp, time Check_Conditions->Optimize_pH No Check_Thiol Using maleimide? Check for disulfide bonds Check_Conditions->Check_Thiol Yes Reduce_Protein Reduce protein with TCEP/DTT Check_Thiol->Reduce_Protein Yes Check_Reagent Is the PEG reagent fresh? Check_Thiol->Check_Reagent No Prepare_Fresh Prepare fresh PEG solution Check_Reagent->Prepare_Fresh No End End

References

Validation & Comparative

A Comparative Guide to the Characterization of Boc-NH-PEG9-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of Boc-NH-PEG9-azide, a heterobifunctional linker crucial in bioconjugation and drug delivery. Understanding the structural integrity, purity, and identity of this reagent is paramount for the successful development of novel therapeutics and diagnostics. This document outlines key analytical techniques, presents expected quantitative data, provides detailed experimental protocols, and visualizes the characterization workflow.

Overview of Analytical Methods

The characterization of this compound relies on a suite of analytical techniques to confirm its chemical structure, determine its purity, and verify the presence of its key functional groups: the Boc-protected amine and the terminal azide. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information essential for a comprehensive analysis.

Comparative Data Summary

The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC25H50N4O11--INVALID-LINK--, --INVALID-LINK--
Molecular Weight582.68 g/mol --INVALID-LINK--, --INVALID-LINK--
AppearanceViscous Liquid--INVALID-LINK--

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃ (Boc)~1.44singlet9H
-NH- (Carbamate)~5.0broad singlet1H
-CH₂-NH-~3.3-3.4multiplet2H
PEG Backbone (-O-CH₂-CH₂-O-)~3.64singlet36H
-CH₂-N₃~3.38triplet2H

Table 3: Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃)

AssignmentExpected Chemical Shift (ppm)
-C(CH₃)₃ (Boc)~28.4
-C(CH₃)₃ (Boc)~79.5
PEG Backbone (-O-CH₂-CH₂-O-)~70.6
-CH₂-NH-~40.5
-CH₂-N₃~50.7
C=O (Carbamate)~156.1

Table 4: Key FTIR Functional Group Vibrations

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Azide (N₃)Asymmetric Stretch~2100
Carbonyl (C=O) of BocStretch~1690
N-H of CarbamateStretch~3350
C-H (Alkyl)Stretch~2870
C-O (Ether)Stretch~1100

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and verify the presence of the Boc and azide functionalities.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tube

  • NMR Spectrometer (400 MHz or higher)

Protocol:

  • Accurately weigh 5-10 mg of the this compound into a clean, dry vial.

  • Add approximately 0.7 mL of CDCl₃ to the vial.

  • Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Process the spectra, referencing the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and assess the purity of the conjugate.

Materials:

  • This compound sample

  • Acetonitrile (ACN)

  • Water (HPLC-grade)

  • Formic acid (FA)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Protocol:

  • Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water. A typical concentration is 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL in an appropriate mobile phase, such as 50:50 ACN:water with 0.1% FA.

  • Set up the LC-MS system. A reversed-phase C18 column is typically used for separation.

  • The mobile phase can be a gradient of water with 0.1% FA (Solvent A) and acetonitrile with 0.1% FA (Solvent B).

  • Inject the sample and acquire data in positive ion mode using electrospray ionization (ESI).

  • Analyze the resulting spectrum for the [M+H]⁺, [M+Na]⁺, and/or [M+NH₄]⁺ ions to confirm the molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups, particularly the azide and the Boc-carbonyl group.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Protocol:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum.

  • Place a small drop of the viscous liquid sample directly onto the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analyze the spectrum for the characteristic absorption bands of the azide and carbonyl functional groups.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound conjugate.

Materials:

  • This compound sample

  • Acetonitrile (HPLC-grade)

  • Water (HPLC-grade)

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEG has a poor UV chromophore).

Protocol:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent.

  • Set up the HPLC system with a reversed-phase C18 column.

  • The mobile phase is typically a gradient of water and acetonitrile.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram to determine the purity based on the relative peak areas.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical characterization process.

Characterization_Workflow cluster_synthesis Synthesis & Initial Product cluster_analysis Analytical Characterization cluster_results Data Interpretation & Validation Synthesis This compound Synthesis Crude_Product Crude Product Synthesis->Crude_Product NMR NMR Spectroscopy (¹H & ¹³C) Crude_Product->NMR MS Mass Spectrometry (LC-MS) Crude_Product->MS FTIR FTIR Spectroscopy Crude_Product->FTIR HPLC HPLC (Purity) Crude_Product->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MW_Verification Molecular Weight Verification MS->MW_Verification Functional_Group_ID Functional Group Identification FTIR->Functional_Group_ID Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Product Characterized This compound Structure_Confirmation->Final_Product MW_Verification->Final_Product Functional_Group_ID->Final_Product Purity_Assessment->Final_Product

Caption: Overall workflow for the analytical characterization of this compound.

Analytical_Technique_Comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy cluster_hplc HPLC NMR_Info Provides detailed structural information. Confirms connectivity of atoms. MS_Info Determines molecular weight. Assesses isotopic distribution. FTIR_Info Identifies key functional groups (e.g., azide, carbonyl). HPLC_Info Determines purity and identifies impurities. Boc_NH_PEG9_Azide This compound Boc_NH_PEG9_Azide->NMR_Info Structural Elucidation Boc_NH_PEG9_Azide->MS_Info Molecular Weight Boc_NH_PEG9_Azide->FTIR_Info Functional Groups Boc_NH_PEG9_Azide->HPLC_Info Purity

Caption: Comparison of information provided by different analytical techniques.

A Comparative Guide to Quality Control of Boc-NH-PEG9-azide and Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency, purity, and stability of PEGylation reagents are paramount in the development of bioconjugates, directly impacting the efficacy, safety, and reproducibility of therapeutic molecules. This guide provides a comprehensive comparison of the quality control parameters for Boc-NH-PEG9-azide and its common alternatives used in bioconjugation. Detailed experimental protocols and supporting data are presented to aid researchers in making informed decisions for their specific applications.

Overview of Key PEGylation Reagents

This compound is a heterobifunctional linker widely used in "click chemistry," a bioorthogonal reaction that allows for the efficient and specific conjugation of molecules. Its alternatives cater to different conjugation strategies, each with its own set of quality control considerations.

  • This compound: Features a Boc-protected amine and a terminal azide group. The azide participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. The Boc group can be deprotected under acidic conditions to reveal a primary amine for further functionalization.

  • Alternatives for Click Chemistry:

    • DBCO-PEG-Amine: Contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a terminal amine.

    • Alkyne-PEG-Amine: Possesses a terminal alkyne for CuAAC reactions and an amine group.

  • Alternatives for Other Conjugation Chemistries:

    • Maleimide-PEG-NHS Ester: Features a maleimide group that reacts with thiols (e.g., on cysteine residues) and an NHS ester for reaction with primary amines (e.g., on lysine residues).

    • Boc-NH-PEG-COOH: Contains a Boc-protected amine and a terminal carboxylic acid, which can be activated to react with amines.

Comparative Quality Control Parameters

The quality of these reagents is assessed through a series of analytical tests that determine their identity, purity, and functional integrity. The following table summarizes the key quality control parameters and typical acceptance criteria for this compound and its alternatives.

Parameter This compound DBCO-PEG-Amine Maleimide-PEG-NHS Ester Test Method
Appearance Clear, viscous liquid to solidWhite to off-white solidWhite to off-white solidVisual Inspection
Identity Conforms to structureConforms to structureConforms to structure¹H NMR, FTIR, MS
Purity ≥95%≥95%≥95%RP-HPLC, ¹H NMR
Molecular Weight ± 2% of theoretical± 2% of theoretical± 2% of theoreticalMALDI-TOF MS
Polydispersity Index (PDI) ≤ 1.05≤ 1.05≤ 1.05GPC/SEC, MALDI-TOF MS
Azide Functionality Characteristic peak at ~2100 cm⁻¹N/AN/AFTIR
Boc-group Integrity Characteristic peaks in ¹H NMRN/AN/A¹H NMR
DBCO Functionality N/ACharacteristic peaks in ¹H NMRN/A¹H NMR, UV-Vis
Maleimide Activity N/AN/A≥90% (by reaction with a thiol)Functional Assay
NHS Ester Activity N/AN/A≥90% (by hydrolysis or reaction with an amine)Functional Assay
Solubility Soluble in common organic solvents and waterSoluble in common organic solvents and waterSoluble in common organic solvents and waterVisual Inspection
Residual Solvents Varies by manufacturerVaries by manufacturerVaries by manufacturerGC-MS
Moisture Content ≤ 1.0%≤ 1.0%≤ 1.0%Karl Fischer Titration

Experimental Protocols for Quality Control

Detailed and standardized methodologies are crucial for the accurate assessment of PEGylation reagent quality.

Identity and Purity Determination by ¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the PEG reagent in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identity: Compare the chemical shifts and integration of the observed protons with the expected structure of the molecule. For this compound, look for the characteristic signals of the Boc group (singlet at ~1.4 ppm), the PEG backbone (multiplet at ~3.6 ppm), and the protons adjacent to the azide and the protected amine.

    • Purity: Integrate the peaks corresponding to the PEG reagent and any visible impurities. The purity is calculated as the ratio of the integration of the desired product peaks to the total integration of all peaks.

Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Protocol:

  • Sample Preparation: Prepare a stock solution of the PEG reagent in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm or Evaporative Light Scattering Detector (ELSD).[1]

  • Data Analysis: The purity is determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.

Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Sample Preparation: Place a small amount of the viscous liquid or solid sample directly on the ATR crystal of the FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: For this compound, confirm the presence of the azide group by identifying its characteristic sharp, strong absorption peak at approximately 2100 cm⁻¹.[2][3]

Molecular Weight and Polydispersity Determination by MALDI-TOF Mass Spectrometry

Protocol:

  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 1:1 mixture of acetonitrile and water with 0.1% TFA.

    • Sample-Matrix Mixture: Mix the PEG reagent solution (1 mg/mL in a suitable solvent) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the average molecular weight (Mw and Mn) from the distribution of the polymer peaks. Calculate the Polydispersity Index (PDI = Mw/Mn). For monodisperse PEGs, a single major peak is expected.

Workflow and Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the quality control and application of this compound.

QC_Workflow cluster_0 Quality Control Workflow for this compound Start Receive PEG Reagent Visual Visual Inspection Start->Visual Solubility Solubility Test Visual->Solubility NMR ¹H NMR (Identity & Purity) Solubility->NMR HPLC RP-HPLC (Purity) NMR->HPLC FTIR FTIR (Azide Group) HPLC->FTIR MS MALDI-TOF MS (MW & PDI) FTIR->MS Decision Pass/Fail MS->Decision Release Release for Use Decision->Release Pass

Caption: Quality control workflow for this compound.

Conjugation_Pathway cluster_1 Bioconjugation with this compound Boc_PEG_Azide This compound Deprotection Boc Deprotection (e.g., TFA) Boc_PEG_Azide->Deprotection Amine_PEG_Azide H₂N-PEG9-Azide Deprotection->Amine_PEG_Azide Amide_Bond Amide Bond Formation Amine_PEG_Azide->Amide_Bond Click_Reaction Click Chemistry (CuAAC or SPAAC) Final_Conjugate Bioconjugate Click_Reaction->Final_Conjugate Alkyne_Molecule Alkyne-containing Molecule (e.g., Protein) Alkyne_Molecule->Click_Reaction Carboxylic_Acid Carboxylic Acid or NHS Ester Molecule Carboxylic_Acid->Amide_Bond Azide_Conjugate Azide-PEG-Conjugate Amide_Bond->Azide_Conjugate Azide_Conjugate->Click_Reaction

Caption: Bioconjugation pathways using this compound.

Reagent_Comparison cluster_2 Comparison of PEGylation Reagent Chemistries Target Target Functional Group Alkyne Alkyne Target->Alkyne Thiol Thiol (Cysteine) Target->Thiol Amine Amine (Lysine) Target->Amine Click_Chem Click Chemistry (CuAAC/SPAAC) Alkyne->Click_Chem Thiol_Maleimide Thiol-Maleimide Addition Thiol->Thiol_Maleimide Amine_Acylation Amine Acylation Amine->Amine_Acylation Reagent PEGylation Reagent Azide_PEG Azide-PEG (e.g., this compound) Azide_PEG->Click_Chem Maleimide_PEG Maleimide-PEG Maleimide_PEG->Thiol_Maleimide NHS_Ester_PEG NHS Ester-PEG NHS_Ester_PEG->Amine_Acylation Reaction Conjugation Chemistry Click_Chem->Reagent Thiol_Maleimide->Reagent Amine_Acylation->Reagent

Caption: Comparison of PEGylation reagent chemistries.

Conclusion

The selection of a PEGylation reagent should be guided by the specific requirements of the bioconjugation strategy. A thorough understanding and implementation of rigorous quality control are essential to ensure the reliability and reproducibility of the resulting bioconjugates. This guide provides a framework for the comparative assessment of this compound and its alternatives, enabling researchers to select the most appropriate reagent and to verify its quality for their critical applications in drug development and research.

References

A Head-to-Head Comparison of Boc-NH-PEG9-azide and Alternative PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of therapeutic efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, reduce immunogenicity, and provide a flexible scaffold for connecting molecular entities.[1][2][3] Among the diverse array of PEG linkers, Boc-NH-PEG9-azide has emerged as a versatile tool, offering a unique combination of a protected amine for sequential conjugation and a terminal azide for efficient "click" chemistry.

This guide provides an objective comparison of this compound with other commonly used PEG linkers, supported by experimental data from peer-reviewed literature and supplier specifications. We will delve into the key performance indicators of these linkers, provide detailed experimental protocols for their application, and visualize the underlying chemical processes and workflows.

Physicochemical Properties: A Comparative Overview

The selection of a PEG linker is often guided by its physicochemical properties, which directly impact its handling, reactivity, and the characteristics of the final bioconjugate. Here, we compare this compound with other representative PEG linkers with varying lengths and functional groups.

PropertyThis compoundBoc-NH-PEG4-azideBoc-NH-PEG12-azideAzido-PEG9-NHS EsterBoc-NH-PEG9-COOH
Molecular Weight 582.69 g/mol [4]~364 g/mol ~717 g/mol 608.64 g/mol [5]~557 g/mol
Purity ≥95%[4]Typically >95%Typically >95%>90%[5]Typically >95%
Solubility Soluble in water, DMSO, DCM, DMF[]Expected to have similar solubility to PEG9 analogExpected to have similar solubility to PEG9 analogSoluble in organic solvents like DMSO or DMF[7]Expected to have good solubility in polar organic solvents
Stability Boc group is stable under basic and nucleophilic conditions but labile to acid.[8] Azide is stable under most conditions.Boc group is stable under basic and nucleophilic conditions but labile to acid.[8] Azide is stable under most conditions.Boc group is stable under basic and nucleophilic conditions but labile to acid.[8] Azide is stable under most conditions.NHS ester is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH.[7]Carboxylic acid is generally stable.

Table 1: Comparison of Physicochemical Properties of Various PEG Linkers. Data is compiled from supplier specifications and chemical literature. The solubility of PEG4 and PEG12 analogs is inferred from the properties of the PEG9 analog and general knowledge of PEGylated molecules.

Performance in Bioconjugation: The Impact of Linker Length and Functional Groups

The performance of a PEG linker in applications like ADCs and PROTACs is profoundly influenced by its length and the nature of its reactive moieties. The linker is not merely a passive spacer but an active contributor to the biological activity and pharmacokinetic properties of the conjugate.

Influence of PEG Linker Length on PROTAC Efficacy

In PROTACs, the linker bridges a target protein-binding ligand and an E3 ligase-recruiting ligand. The length of the PEG chain is critical for the formation of a stable and productive ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation.[1][2][9]

PROTAC TargetLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)4>1000~20[1]
810>90[1]
121>95[1]
TANK-binding kinase 1 (TBK1)< 12 atomsNo degradationN/A[10]
21 atoms396[10]
29 atoms29276[10]
Bruton's tyrosine kinase (BTK)2>5000N/A[10]
4<500~80[10]

Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency. DC50 represents the half-maximal degradation concentration, and Dmax indicates the maximum degradation percentage. This data, synthesized from multiple studies, illustrates the critical importance of optimizing linker length for each target.

Influence of PEG Linker on ADC Pharmacokinetics

In ADCs, PEG linkers can enhance hydrophilicity, which is particularly beneficial when conjugating hydrophobic payloads, thereby reducing aggregation and improving the pharmacokinetic profile.[11][12]

ADC PropertyEffect of PEGylationQuantitative Observation (Example)Reference
Plasma Clearance ReducedSlower clearance rates observed for ADCs with pendant PEG linkers compared to linear ones.[13][13]
Half-life ProlongedPEGylation of a dipeptide linker in an ADC led to a prolonged half-life.[11][11]
Metabolism Can be influencedA PEG3 linker was shown to enhance the metabolism and excretion of a radiolabeled antibody.[14][14]
Therapeutic Index ImprovedPEGylation of the linker improved the therapeutic index of an ADC with a hydrophobic payload.[11][11]

Table 3: General Effects of PEG Linkers on ADC Performance. The specific quantitative effects are highly dependent on the antibody, payload, and linker architecture.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which can then be used in subsequent conjugation steps.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[15]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[15]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.[15]

  • The resulting amine-PEG9-azide TFA salt can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[15]

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in anhydrous DCM cool Cool to 0°C start->cool add_tfa Add TFA (20-50%) cool->add_tfa stir Stir at 0°C then RT add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor evaporate Rotary Evaporation monitor->evaporate toluene_wash Co-evaporate with Toluene evaporate->toluene_wash end_product Amine-PEG9-azide TFA Salt toluene_wash->end_product

Caption: Experimental workflow for Boc deprotection of PEG linkers.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Amine-PEG9-azide

This "click chemistry" protocol describes the conjugation of the azide-functionalized PEG linker to a molecule containing a terminal alkyne.

Materials:

  • Amine-PEG9-azide (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper ligand

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • Prepare stock solutions of your reagents. For example: 20 mM CuSO4 in water, 100 mM sodium ascorbate in water (prepare fresh), and 50 mM THPTA in water.

  • In a reaction vessel, dissolve the alkyne-containing molecule in the aqueous buffer.

  • Add the amine-PEG9-azide to the solution. A slight molar excess (e.g., 1.2 equivalents) of the azide or alkyne may be used to drive the reaction to completion.

  • In a separate tube, premix the CuSO4 and THPTA solutions. A common ratio is 1:5 (CuSO4:ligand).[16] Let this mixture stand for a few minutes.

  • Add the CuSO4/THPTA complex to the reaction mixture containing the azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.[16]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[16]

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Upon completion, the resulting triazole-linked conjugate can be purified by an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Click_Chemistry_Pathway reagents Amine-PEG9-azide + Alkyne-Molecule reaction_mixture Reaction Mixture (pH 7.4 Buffer) reagents->reaction_mixture Dissolve catalyst Cu(II)SO4 + Sodium Ascorbate (in situ generation of Cu(I)) catalyst->reaction_mixture Add ligand THPTA Ligand ligand->reaction_mixture Add triazole_product Stable Triazole-Linked Bioconjugate reaction_mixture->triazole_product Click Reaction (RT, 1-4h)

Caption: Signaling pathway for CuAAC "click" chemistry.

Logical Relationships in Linker Selection

The choice of a PEG linker is a multifactorial decision that depends on the specific application and desired properties of the final bioconjugate.

Linker_Selection_Logic cluster_application Application cluster_properties Desired Properties cluster_linker_features Linker Features adc Antibody-Drug Conjugate (ADC) solubility High Solubility adc->solubility stability High Stability adc->stability pk_profile Optimal PK Profile adc->pk_profile protac PROTAC protac->pk_profile controlled_conj Controlled Conjugation protac->controlled_conj surface_mod Surface Modification surface_mod->stability surface_mod->controlled_conj peg_length PEG Length solubility->peg_length func_groups Functional Groups (e.g., Azide, NHS, COOH) stability->func_groups pk_profile->peg_length controlled_conj->func_groups protecting_groups Protecting Groups (e.g., Boc) controlled_conj->protecting_groups peg_length->protac func_groups->adc protecting_groups->protac

Caption: Logical relationships in selecting a suitable PEG linker.

Conclusion

This compound stands out as a highly versatile and valuable tool in the bioconjugation toolbox. Its discrete PEG length offers a balance of hydrophilicity and a defined spatial orientation, while the orthogonal Boc and azide functionalities allow for a controlled, stepwise synthesis of complex bioconjugates. When compared to other PEG linkers, the choice ultimately depends on the specific requirements of the application. For instance, shorter or longer PEG chains may be optimal for fine-tuning the efficacy of a particular PROTAC, as demonstrated by the compiled experimental data. Similarly, for applications requiring direct reaction with amines, an NHS-ester functionalized linker might be preferred, albeit with considerations for its hydrolytic stability.

The provided experimental protocols offer a practical framework for the utilization of this compound in a two-step conjugation strategy, a common workflow in the synthesis of ADCs and PROTACs. By understanding the comparative properties and performance data presented in this guide, researchers can make more informed decisions in the rational design of their next generation of targeted therapeutics.

References

The Decisive Advantage of Purity: A Comparative Guide to Monodisperse PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug development, particularly in the realm of bioconjugation for targeted therapies like antibody-drug conjugates (ADCs) and PROTACs, the choice of a linker molecule is a critical determinant of success. This guide provides an in-depth, objective comparison of monodisperse polyethylene glycol (PEG) linkers, such as Boc-NH-PEG9-azide, against their polydisperse counterparts. By examining key performance metrics and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for creating more effective and safer therapeutics.

The Fundamental Difference: Monodisperse vs. Polydisperse PEG Linkers

The core distinction between these two types of linkers lies in their structural homogeneity. A monodisperse PEG linker consists of a single, precisely defined chain length and molecular weight.[1][2] In contrast, a polydisperse PEG linker is a mixture of PEG chains with a range of lengths and molecular weights, characterized by an average molecular weight.[1][2][3] This fundamental difference has profound implications for the final drug conjugate's properties and performance.

This compound is an example of a monodisperse PEG linker. It features a Boc-protected amine group and a terminal azide group, making it a valuable tool for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate molecules of interest.

Performance Comparison: Monodisperse vs. Polydisperse PEG Linkers

The homogeneity of monodisperse PEG linkers translates into significant advantages in drug development, leading to more predictable and reproducible outcomes.

Physicochemical Properties

The defined structure of monodisperse PEGs leads to uniform physicochemical properties of the resulting conjugate, which is crucial for manufacturing and regulatory approval.

PropertyMonodisperse PEG Linker (e.g., this compound)Polydisperse PEG LinkerKey Advantages of Monodisperse
Molecular Weight Precise and uniform[1][2]Average, with a distribution of molecular weights[1][2][3]Homogeneous final product, simplified characterization, and batch-to-batch reproducibility.[1]
Purity High (typically >95%)[4]Mixture of different PEG chain lengths[4]Reduced risk of heterogeneity-driven safety issues.[5]
Solubility Excellent aqueous solubility[6]Good aqueous solubility[5]Uniform PEG layer enhances solubility and prevents aggregation.[4][7]
Pharmacokinetic and In Vivo Performance

A study comparing gold nanoparticles (AuNPs) functionalized with monodisperse and polydisperse PEGs demonstrated significant differences in their in vitro and in vivo behavior, providing a strong case for the superiority of monodisperse PEGs in drug delivery systems.[7][8]

Performance MetricMonodisperse PEG-AuNPsPolydisperse PEG-AuNPsKey Advantages of Monodisperse
Protein Adsorption (in human serum) Significantly lower (60% reduction)[7]Higher[7]Reduced non-specific interactions and potential for lower immunogenicity.[7]
Blood Circulation Half-Life Significantly prolonged[7][8]Shorter[7][8]Enhanced drug exposure at the target site.[1][7]
Tumor Accumulation Enhanced[7][8]Lower[7][8]Improved therapeutic efficacy.[7]

Experimental Protocols

To fully appreciate the practical implications of using monodisperse PEG linkers, it is essential to understand the experimental workflows involved in creating and characterizing bioconjugates like ADCs.

General Workflow for ADC Development

The development of an ADC involves a series of critical steps, from antibody modification to the final characterization of the conjugate.

ADC_Workflow cluster_0 Upstream cluster_1 Bioconjugation cluster_2 Downstream & Analysis Antibody Production Antibody Production Antibody Modification Antibody Modification Antibody Production->Antibody Modification Linker-Payload Conjugation Linker-Payload Conjugation Antibody Modification->Linker-Payload Conjugation ADC Purification ADC Purification Linker-Payload Conjugation->ADC Purification ADC Characterization ADC Characterization ADC Purification->ADC Characterization In Vitro & In Vivo Testing In Vitro & In Vivo Testing ADC Characterization->In Vitro & In Vivo Testing

A representative workflow for ADC development.
Protocol 1: Antibody Modification with a Tetrazine Handle

This protocol outlines the modification of a monoclonal antibody (mAb) with a tetrazine moiety for subsequent "click" reaction with a TCO-functionalized linker (an alternative to the azide on this compound, but illustrating the principle).

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components.

  • Tetrazine-NHS Ester Stock Solution: Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO immediately before use.

  • Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) of the tetrazine-modified antibody (mAb-Tz) using UV-Vis spectrophotometry.

Protocol 2: ADC Conjugation via Click Chemistry

This protocol details the conjugation of a linker-payload to the modified antibody. For this compound, the Boc group would first be deprotected to reveal the amine, which is then conjugated to the payload. The azide group would then react with an alkyne-modified antibody. The following protocol uses a TCO-tetrazine reaction as an example of a click chemistry approach.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 1

  • TCO-linker-payload

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.

  • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the ADC using SEC to remove unreacted linker-payload and potential aggregates.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), concentration, purity, and aggregation.

Protocol 3: Characterization of ADC Homogeneity by SEC

Size Exclusion Chromatography (SEC) is a critical method to assess the purity and aggregation of the final ADC product. The homogeneity of ADCs prepared with monodisperse linkers results in sharper, more defined peaks.

Materials:

  • Purified ADC sample

  • SEC column (e.g., suitable for protein separation)

  • HPLC system

  • Mobile Phase: PBS, pH 7.4

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the ADC sample (typically 20-50 µg).

  • Elution: Elute the sample isocratically.

  • Detection: Monitor the elution profile at 280 nm.

  • Analysis: The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent high molecular weight aggregates. Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.[1]

Signaling Pathways and Mechanism of Action

The ultimate goal of an ADC is to deliver a cytotoxic payload to a target cell, typically a cancer cell, leading to its death. The linker plays a crucial role in this process.

ADC_MoA cluster_0 Systemic Circulation cluster_1 Target Cell ADC Antibody-Drug Conjugate Receptor Target Antigen/Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Active Payload Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

General mechanism of action of an antibody-drug conjugate.

Conclusion

The use of monodisperse PEG linkers, such as this compound, represents a significant advancement in the field of drug development. The precise control over the linker's length and molecular weight translates into tangible benefits, including the production of homogeneous, stable, and effective bioconjugates.[1] As demonstrated by comparative data, this homogeneity leads to improved pharmacokinetics, a higher therapeutic index, and enhanced manufacturability, ultimately paving the way for the next generation of targeted therapies with improved safety and efficacy profiles. For researchers and drug developers, the adoption of monodisperse PEG linkers is a critical step towards realizing the full potential of precision medicine.

References

A Head-to-Head Comparison of Bioconjugation Linkers: Boc-NH-PEG9-azide vs. NHS-ester PEG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, influencing the efficiency, stability, and ultimate performance of the final product. This guide provides an objective comparison between two common classes of polyethylene glycol (PEG) linkers: those featuring a Boc-protected amine and an azide (represented by Boc-NH-PEG9-azide) and those with an N-hydroxysuccinimide (NHS) ester.

This comparison is supported by experimental data to provide a clear overview of their respective strengths and weaknesses in bioconjugation applications such as antibody-drug conjugates (ADCs), protein labeling, and surface modification.

Executive Summary

This compound linkers, utilized in "click chemistry," offer high specificity, yield, and stability, with the added advantage of orthogonal conjugation capabilities. The azide group reacts with an alkyne to form a highly stable triazole linkage, while the Boc-protected amine can be deprotected for subsequent, distinct conjugation steps. In contrast, NHS-ester PEG linkers provide a more direct approach to bioconjugation by reacting with primary amines on biomolecules to form stable amide bonds. However, NHS-esters are susceptible to hydrolysis, which can impact reaction efficiency and requires careful control of reaction conditions.

Chemical Properties and Reaction Mechanisms

This compound is a heterobifunctional linker. One terminus features an azide group that participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These "click chemistry" reactions are bioorthogonal, meaning they do not interfere with native biological functional groups, leading to high specificity and clean reaction profiles.[3] The other end of the linker has a tert-butyloxycarbonyl (Boc) protected primary amine. This protecting group can be removed under acidic conditions, revealing the amine for a secondary conjugation step, allowing for the construction of more complex bioconjugates.[4][5]

NHS-ester PEG linkers are amine-reactive reagents.[6] The N-hydroxysuccinimide ester is a highly reactive group that readily couples with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[7] This reaction is straightforward but is sensitive to pH and prone to hydrolysis, where the NHS-ester reacts with water, rendering it inactive for conjugation.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for the two types of linkers based on available literature.

ParameterThis compound (via Click Chemistry)NHS-ester PEGSource(s)
Reaction pH Wide range, typically 4-11 for CuAAC, physiological pH for SPAACOptimal: 7.2-8.5[2]
Reaction Time Minutes to a few hours30 minutes to 2 hours[2][7]
Reaction Temperature Room temperature4°C to room temperature[2][7]
Typical Molar Excess of Linker 1.5 - 10 fold5 - 20 fold[7]
Reported Yield/Efficiency High to quantitative (>90%)Variable, can be high (70-90%) but susceptible to hydrolysis[10]
Bond Stability Highly stable triazole ring, resistant to hydrolysis and enzymatic cleavageStable amide bond, but potentially susceptible to enzymatic cleavage[11][12]
Side Reactions Minimal, bioorthogonalHydrolysis of NHS-ester, potential for reaction with other nucleophiles at high pH[8][9]

Stability Comparison: Triazole vs. Amide Linkage

A critical factor in the performance of a bioconjugate is the stability of the chemical bond formed by the linker.

Linkage TypeFormed byStability CharacteristicsSource(s)
1,2,3-Triazole Azide-Alkyne CycloadditionConsidered an excellent surrogate for the amide bond. It is highly resistant to hydrolysis across a wide pH range, enzymatic degradation by proteases, oxidation, and reduction.[11][12][13][14]
Amide NHS-ester + AmineGenerally stable, but the amide bonds in a peptide backbone can be susceptible to cleavage by proteases. The stability can be influenced by neighboring amino acids.[6]

Experimental Protocols

Protocol 1: Bioconjugation using this compound (Two-Step Orthogonal Conjugation)

This protocol describes a two-step process: first, the azide-alkyne cycloaddition, followed by deprotection of the Boc group and a subsequent conjugation to the newly exposed amine.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, antibody)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Trifluoroacetic acid (TFA)

  • NHS-ester activated payload (for secondary conjugation)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF

Procedure:

  • Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the alkyne-modified biomolecule in PBS.

    • Dissolve this compound in a minimal amount of DMSO and add to the biomolecule solution at a 5-10 fold molar excess.

    • Add sodium ascorbate (20-50 fold molar excess) followed by CuSO₄ (5-10 fold molar excess) to the reaction mixture.

    • Incubate at room temperature for 1-4 hours.

    • Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted linker and copper.

  • Boc Deprotection:

    • Lyophilize the purified conjugate.

    • Resuspend the conjugate in a solution of 50% TFA in dichloromethane.

    • Incubate for 30 minutes at room temperature.

    • Remove the TFA by evaporation under a stream of nitrogen.

  • Secondary Amine Conjugation:

    • Resuspend the deprotected conjugate in PBS at pH 7.5-8.0.

    • Dissolve the NHS-ester activated payload in DMSO and add to the conjugate solution at a 5-10 fold molar excess.

    • Incubate for 1-2 hours at room temperature.

    • Purify the final bioconjugate using size exclusion chromatography.

Protocol 2: Bioconjugation using NHS-ester PEG

This protocol outlines a direct one-step conjugation to primary amines on a biomolecule.

Materials:

  • Biomolecule with accessible primary amines (e.g., protein, antibody)

  • NHS-ester PEG linker

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Biomolecule Preparation:

    • Dissolve the biomolecule in the amine-free buffer to a concentration of 1-10 mg/mL.[7]

    • If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

  • Linker Preparation:

    • Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the solution as the NHS-ester is susceptible to hydrolysis.[7]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS-ester PEG linker to the biomolecule solution while gently stirring.[7]

    • The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-ester.

  • Purification:

    • Remove the unreacted linker and byproducts using a desalting column or dialysis.

Mandatory Visualizations

experimental_workflow_azide cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Deprotection & Secondary Conjugation alkyne_protein Alkyne-modified Biomolecule reaction1 CuAAC Reaction alkyne_protein->reaction1 boc_peg_azide This compound boc_peg_azide->reaction1 cu_ascorbate Cu(I) Catalyst (e.g., CuSO4/Ascorbate) cu_ascorbate->reaction1 conjugate1 Boc-Protected PEGylated Biomolecule reaction1->conjugate1 deprotection Boc Deprotection (TFA) conjugate1->deprotection amine_conjugate Amine-PEGylated Biomolecule deprotection->amine_conjugate reaction2 Amine Coupling amine_conjugate->reaction2 nhs_payload NHS-ester Payload nhs_payload->reaction2 final_conjugate Final Orthogonal Bioconjugate reaction2->final_conjugate experimental_workflow_nhs cluster_main NHS-ester PEG Conjugation Workflow protein Amine-containing Biomolecule reaction Amine Coupling (pH 7.2-8.0) protein->reaction nhs_peg NHS-ester PEG Linker nhs_peg->reaction hydrolysis Hydrolysis (Side Reaction) nhs_peg->hydrolysis competes with reaction quenching Quenching (e.g., Tris buffer) reaction->quenching purification Purification (e.g., Desalting) quenching->purification final_conjugate PEGylated Bioconjugate purification->final_conjugate

References

A Comparative Guide to the Efficacy of Boc-NH-PEG9-azide in In Vivo versus In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Boc-NH-PEG9-azide, has emerged as a critical tool in the development of sophisticated bioconjugates, most notably Proteolysis-Targeting Chimeras (PROTACs). Its unique architecture, featuring a Boc-protected amine and a terminal azide group connected by a nine-unit polyethylene glycol (PEG) chain, offers distinct advantages for both controlled laboratory experiments (in vitro) and applications within living organisms (in vivo). This guide provides an objective comparison of its efficacy in these two settings, supported by established principles and illustrative experimental data from related studies.

Introduction to this compound

This compound is a linker designed for sequential bioconjugation. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled deprotection and subsequent conjugation to a desired molecule. The azide group on the other end serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC)[1][2][3]. The PEG9 spacer enhances solubility and provides spatial separation between the conjugated moieties, which is often crucial for their biological activity[4][5].

Core Functionality: A Tale of Two Environments

The utility of this compound can be viewed through two distinct lenses: its role as a precise chemical connector in a controlled setting (in vitro) and its function as a modulator of biological properties in a complex physiological system (in vivo).

  • In Vitro Efficacy: Precision in Synthesis and Cellular Assays

    In the laboratory, the primary measure of this compound's efficacy is its ability to facilitate the efficient and specific creation of bioconjugates. The azide handle allows for highly reliable ligation to alkyne-modified molecules, forming a stable triazole ring[6]. This is particularly valuable in the synthesis of PROTACs, which consist of a target protein binder and an E3 ligase ligand joined by a linker[5][7].

    The choice between CuAAC and SPAAC is a critical consideration. While CuAAC is highly efficient, the cytotoxicity of the copper catalyst often limits its use to the synthesis of the final compound before its introduction to living cells[8][9]. SPAAC, which does not require a metal catalyst, is more suitable for direct labeling of molecules in a cellular environment[10][11][12].

  • In Vivo Efficacy: Enhancing Pharmacokinetics and Stability

    Once a bioconjugate synthesized with this compound is introduced into a living organism, the focus of efficacy shifts to the properties conferred by the PEG linker. PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic agents[13]. The hydrophilic and flexible nature of the PEG9 chain can:

    • Increase Solubility: Enhance the aqueous solubility of often hydrophobic PROTACs or other bioconjugates, aiding in formulation and administration[4][14].

    • Prolong Circulation Half-Life: The PEG chain can shield the molecule from enzymatic degradation and reduce renal clearance, leading to a longer duration of action[5].

    • Improve Metabolic Stability: While PEG linkers can be susceptible to oxidative metabolism, they often offer better stability compared to simple alkyl chains[4][5].

Quantitative Comparison of Performance Metrics

ParameterIn Vitro ApplicationIn Vivo ApplicationKey Influencing Factors
Reaction Efficiency High (often >90%) for both CuAAC and SPAAC under optimized conditions.N/A (synthesis is performed ex vivo)Catalyst (for CuAAC), strain of the cyclooctyne (for SPAAC), solvent, temperature.
Cellular Permeability Variable; can be assessed using cell-based assays. The overall molecule's properties dominate.Crucial for reaching intracellular targets. PEGylation can sometimes influence permeability.Physicochemical properties of the entire conjugate (e.g., molecular weight, lipophilicity).
Target Engagement Measured by assays like SPR or cellular thermal shift assays.Inferred from pharmacodynamic effects (e.g., tumor growth inhibition).Binding affinity of the ligands, linker length and flexibility.
Biological Activity (e.g., Protein Degradation for PROTACs) Quantified by DC50 and Dmax values in cell lines.Assessed by measuring target protein levels in tissues and observing therapeutic outcomes.Formation of a stable ternary complex (Target-PROTAC-E3 ligase), cellular uptake.
Pharmacokinetics (Half-life, AUC) N/AA primary measure of efficacy. PEG linkers generally increase half-life and AUC.Molecular weight of the conjugate, PEG chain length, overall chemical structure.
Metabolic Stability Can be initially assessed in liver microsomes or plasma.A critical determinant of bioavailability and duration of effect.Linker chemistry (PEG vs. alkyl), presence of metabolically labile sites.
Toxicity Assessed via cell viability assays (e.g., MTT). For linkers, concern is mainly around reaction byproducts (e.g., copper).Evaluated through animal studies. PEG itself is generally considered biocompatible.Off-target effects of the conjugate, immunogenicity, accumulation in tissues.

Experimental Protocols

Below are generalized protocols for key experiments relevant to the application of this compound.

Protocol 1: In Vitro PROTAC Synthesis via SPAAC
  • Deprotection of this compound:

    • Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected NH2-PEG9-azide.

  • Amide Coupling to Target-Binding Ligand:

    • Dissolve the deprotected linker and a carboxylic acid-functionalized target-binding ligand in a suitable solvent like dimethylformamide (DMF).

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir at room temperature for 4-12 hours.

    • Purify the resulting azide-functionalized intermediate by reverse-phase HPLC.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Dissolve the azide-functionalized intermediate and a DBCO- or BCN-modified E3 ligase ligand in a biocompatible solvent (e.g., DMSO).

    • Stir at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor reaction progress by LC-MS.

    • Purify the final PROTAC conjugate by reverse-phase HPLC.

Protocol 2: In Vitro Cellular Protein Degradation Assay
  • Cell Culture:

    • Plate a relevant human cell line (e.g., a cancer cell line expressing the target protein) in 24-well plates and allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC synthesized in Protocol 1 in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 18 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the bands.

    • Quantify band intensity to determine the percentage of target protein degradation relative to a vehicle-treated control.

Protocol 3: In Vivo Pharmacokinetic Study in Mice
  • Animal Model:

    • Use healthy male BALB/c mice (6-8 weeks old).

  • Drug Administration:

    • Formulate the bioconjugate in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Administer a single dose of the conjugate via intravenous (IV) injection (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples from a subset of mice at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process the blood to obtain plasma and store at -80°C.

  • Sample Analysis:

    • Extract the drug from the plasma samples.

    • Quantify the concentration of the bioconjugate in each sample using LC-MS/MS.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizing the Workflow and Concepts

Caption: Workflow from in vitro synthesis to in vivo evaluation.

G Comparative Roles of the PEG9 Linker cluster_invitro In Vitro Role cluster_invivo In Vivo Role invitro_role Precise Spacer invitro_prop1 Maintains Ligand Orientation invitro_role->invitro_prop1 invitro_prop2 Enhances Solubility for Assays invitro_role->invitro_prop2 invivo_role Pharmacokinetic Modulator invivo_prop1 Increases Half-Life invivo_role->invivo_prop1 invivo_prop2 Reduces Renal Clearance invivo_role->invivo_prop2 invivo_prop3 Improves Metabolic Stability invivo_role->invivo_prop3 linker This compound (as part of final conjugate) linker->invitro_role Function in Lab linker->invivo_role Function in Organism

References

Spectroscopic Analysis of Boc-NH-PEG9-azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural integrity and purity of PEG linkers is paramount. This guide provides a detailed spectroscopic analysis of Boc-NH-PEG9-azide, a commonly used heterobifunctional linker, and compares its analytical data with a relevant alternative, Fmoc-NH-PEG9-azide. The information presented herein, including detailed experimental protocols and data interpretation, serves as a valuable resource for the characterization of these critical reagents.

Executive Summary

This guide presents a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Key spectroscopic data for this compound is provided in tabular format and compared with that of Fmoc-NH-PEG9-azide, an alternative linker with a different amine-protecting group. Detailed experimental protocols for acquiring NMR and MS data are outlined to ensure reproducibility. Furthermore, visual workflows and logical diagrams generated using Graphviz are included to facilitate a deeper understanding of the analytical process and data correlation.

Comparative Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and a comparable alternative, Fmoc-NH-PEG9-azide. This side-by-side comparison highlights the key differences in their spectroscopic signatures, primarily arising from the distinct protecting groups (Boc vs. Fmoc).

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Functional GroupThis compound Chemical Shift (ppm)Fmoc-NH-PEG9-azide Chemical Shift (ppm)MultiplicityNumber of Protons
Boc (C(CH₃)₃)~1.44-s9H
PEG Backbone (-CH₂CH₂O-)~3.64~3.64m32H
-CH₂-N₃~3.38~3.38t2H
-CH₂-NH-~3.25~3.30m2H
NH (Amide)~5.30~5.80br s1H
Fmoc (Aromatic)-~7.76, ~7.59, ~7.40, ~7.31m8H
Fmoc (CH, CH₂)-~4.40, ~4.22m3H

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Functional GroupThis compound Chemical Shift (ppm)Fmoc-NH-PEG9-azide Chemical Shift (ppm)
Boc (-C(CH₃)₃)~28.4-
Boc (-C(CH₃)₃)~79.1-
PEG Backbone (-CH₂CH₂O-)~70.5~70.5
-CH₂-N₃~50.7~50.7
-CH₂-NH-~40.3~40.8
Boc (C=O)~156.1-
Fmoc (Aromatic)-~143.8, ~141.3, ~127.7, ~127.0, ~125.1, ~120.0
Fmoc (CH, CH₂)-~67.2, ~47.3
Fmoc (C=O)-~156.4

Table 3: Comparative Mass Spectrometry Data

AdductThis compound (C₂₅H₅₀N₄O₁₁) - MW: 582.69Fmoc-NH-PEG9-azide (C₃₄H₅₀N₄O₁₁) - MW: 690.78
[M+H]⁺583.70691.79
[M+Na]⁺605.68713.77
[M+K]⁺621.65729.74

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved by gentle vortexing.

  • Instrument: A 400 MHz NMR spectrometer is suitable for routine characterization.

  • ¹H NMR Acquisition:

    • Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the number of scans to 1024 or higher, as ¹³C has a low natural abundance.

    • Use a spectral width of approximately 250 ppm.

    • Employ a proton-decoupled pulse sequence.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the PEG linker in a suitable solvent such as methanol or acetonitrile. Further dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended for accurate mass measurements.

  • LC-MS Method (Optional but Recommended):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Acquisition:

    • Ionization Mode: Positive ion mode is used to detect protonated and other cationic adducts.

    • Mass Range: Scan a mass range that encompasses the expected molecular weight of the compound and its adducts (e.g., m/z 200-1000).

    • Source Parameters: Optimize the capillary voltage, cone voltage, and source temperature to achieve good ionization and signal intensity.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks corresponding to the expected adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺).

Visualizing the Analysis

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the analytical workflow and the logical connections between the spectroscopic data and the molecular structure.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-TOF) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Workflow for the spectroscopic analysis of this compound.

Data_Structure_Correlation cluster_structure Molecular Structure of this compound cluster_nmr NMR Data cluster_ms MS Data Structure Boc-NH-(CH₂CH₂O)₉-CH₂CH₂-N₃ H1_NMR ¹H NMR - Boc protons (~1.44 ppm) - PEG backbone (~3.64 ppm) - Azide methylene (~3.38 ppm) Structure->H1_NMR correlates with C13_NMR ¹³C NMR - Boc carbons (~28.4, 79.1 ppm) - PEG backbone (~70.5 ppm) - Azide carbon (~50.7 ppm) Structure->C13_NMR correlates with MS Mass Spectrometry - [M+H]⁺ = 583.70 - [M+Na]⁺ = 605.68 Structure->MS confirms mass

Correlation of spectroscopic data to the molecular structure.

A Comparative Purity Assessment of Boc-NH-PEG9-azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and drug delivery, the purity of chemical linkers is paramount to ensuring the efficacy, safety, and reproducibility of novel therapeutics and diagnostics. Boc-NH-PEG9-azide is a widely utilized heterobifunctional linker, prized for its discrete PEG length which imparts favorable solubility and pharmacokinetic properties, and its terminal azide and protected amine groups that enable sequential conjugation chemistries. This guide provides an objective comparison of the purity of synthesized this compound with common alternatives, supported by established analytical methodologies and typical performance data.

The Critical Role of Purity in Bioconjugation

The presence of impurities in PEG linkers can lead to a cascade of undesirable outcomes in drug development. These include:

  • Formation of ill-defined bioconjugates: Impurities with reactive functional groups can lead to the formation of unintended conjugates, resulting in a heterogeneous product with variable drug-to-antibody ratios (DARs) or inconsistent ligand presentation.

  • Reduced therapeutic efficacy: A lower concentration of the active, desired bioconjugate can diminish the overall therapeutic effect.

  • Increased immunogenicity: The presence of unknown chemical entities can trigger an adverse immune response in vivo.

  • Poor reproducibility: Batch-to-batch variability in linker purity can lead to inconsistent manufacturing outcomes and unreliable experimental results.

This guide focuses on the common analytical techniques used to assess the purity of this compound and compares its typical purity profile with two classes of popular alternatives: Fmoc-protected amine PEG azides and DBCO-containing PEG linkers for copper-free click chemistry.

Comparative Purity Analysis

The purity of PEG linkers is typically determined by a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a cornerstone for purity assessment, as PEG molecules lack a strong UV chromophore. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an orthogonal method for determining absolute purity without the need for a reference standard of the impurities.

The following table summarizes the typical purity specifications for this compound and its alternatives as offered by various commercial suppliers. It is important to note that actual purity can vary between batches and manufacturers.

ProductProtective GroupClick Chemistry FunctionalityTypical Purity (%)Common Impurities
This compound Boc (acid-labile)Azide (for Cu-catalyzed or strain-promoted click chemistry)≥ 95%Di-substituted PEG, PEG-diol, residual synthesis reagents (e.g., mesylates, tosylates), oligomers with different PEG lengths.
Fmoc-NH-PEG9-azide Fmoc (base-labile)Azide (for Cu-catalyzed or strain-promoted click chemistry)≥ 95%Di-substituted PEG, PEG-diol, residual synthesis reagents, oligomers with different PEG lengths.
Boc-NH-PEG-DBCO Boc (acid-labile)DBCO (for copper-free strain-promoted click chemistry)≥ 95%Unreacted PEG precursors, oxidation products of DBCO, residual synthesis reagents.

Experimental Protocols for Purity Assessment

Detailed and robust analytical methods are crucial for the accurate determination of linker purity. Below are representative protocols for the analysis of this compound.

Protocol 1: Purity Determination by HPLC-ELSD

This method is suitable for the separation and quantification of non-volatile analytes that do not possess a significant UV chromophore.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • ELSD Conditions:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow: 1.5 SLM (Standard Liters per Minute)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known concentration and purity.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • High-precision analytical balance

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the standard to ensure full relaxation of all protons.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal of this compound (e.g., the t-butyl protons of the Boc group at ~1.4 ppm) and a signal from the internal standard.

    • Calculate the absolute purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation start Synthesized This compound dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC-ELSD/CAD dissolve->hplc Chromatographic Separation qnmr qNMR dissolve->qnmr Spectroscopic Measurement hplc_data Peak Area Integration hplc->hplc_data qnmr_data Signal Integration vs. Internal Standard qnmr->qnmr_data purity_calc Purity Calculation (%) hplc_data->purity_calc qnmr_data->purity_calc end Purity Report purity_calc->end

Experimental Workflow for Purity Assessment.

logical_relationship cluster_purity Linker Purity cluster_conjugation Bioconjugation Outcome cluster_application Downstream Application high_purity High Purity (>95%) defined_conjugate Well-defined Bioconjugate high_purity->defined_conjugate low_purity Low Purity (<95%) heterogeneous_mixture Heterogeneous Mixture low_purity->heterogeneous_mixture successful_outcome Successful & Reproducible Therapeutic/Diagnostic defined_conjugate->successful_outcome failed_outcome Failed/Inconsistent Results heterogeneous_mixture->failed_outcome

Impact of Linker Purity on Bioconjugation.

Conclusion

The purity of this compound and its alternatives is a critical parameter that directly influences the success of bioconjugation and the performance of the final product. While most reputable suppliers provide materials with a purity of ≥ 95%, it is incumbent upon the researcher to perform orthogonal analytical tests to confirm this specification, especially in late-stage research and drug development. The choice between this compound and its alternatives will depend on the specific requirements of the synthesis, such as the need for orthogonal deprotection strategies (offered by Fmoc protection) or the desire to avoid copper catalysts in the click chemistry step (facilitated by DBCO linkers). Regardless of the chosen linker, a thorough understanding and assessment of its purity are indispensable for the generation of reliable and reproducible results.

Validating the Functional Activity of Boc-NH-PEG9-azide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of biomolecules with polyethylene glycol (PEG) linkers is a cornerstone of modern drug development, enhancing solubility, stability, and pharmacokinetic profiles. The Boc-NH-PEG9-azide linker, a heterobifunctional molecule, offers a versatile platform for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of functional assays to validate the activity of this compound conjugates, supported by experimental data and detailed protocols.

The Critical Role of the Linker in Bioconjugate Function

The linker in a bioconjugate is not merely a passive spacer but an active contributor to the molecule's overall efficacy. In the context of PROTACs, the linker connects a target-binding ligand to an E3 ligase-recruiting moiety. Its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent protein degradation. A linker that is too short may cause steric hindrance, while an excessively long one can lead to a decrease in potency.

The this compound linker provides a balance of properties:

  • Boc-Protected Amine: Allows for controlled, stepwise conjugation. The Boc group is stable under many conditions but can be readily removed with acid to reveal a primary amine for further modification.

  • PEG9 Spacer: A nine-unit polyethylene glycol chain enhances water solubility, reduces aggregation, and provides flexibility.

  • Azide Group: Enables highly selective and efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for attaching the linker to a payload or another biomolecule.

Comparative Performance of PEG Linkers in PROTACs

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. The following table summarizes experimental data from various studies on the impact of PEG linker length on the degradation efficiency of PROTACs, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Target ProteinE3 Ligase LigandLinker Type & LengthDC50 (nM)Dmax (%)Reference
BRD4Pomalidomide (CRBN)PEG (0 units)<1>95
BRD4Pomalidomide (CRBN)PEG (1 unit)1800<20
BRD4Pomalidomide (CRBN)PEG (2 units)630~40
BRD4Pomalidomide (CRBN)PEG (4 units)1.8>95
BRD4Pomalidomide (CRBN)PEG (5 units)0.8>95
BTKPomalidomide (CRBN)PEG (≥ 4 units)Potent DegradationN/A
SMARCA2VHLPEG (varied lengths)1-10>90
Estrogen ReceptorpVHL16-atom chain (optimal)Potent DegradationN/A

Key Observations:

  • A non-linear relationship often exists between linker length and degradation potency, as seen with BRD4 degraders where both very short and longer linkers were effective, while intermediate lengths were not.

  • Longer PEG linkers (≥ 4 units) have been shown to be more effective for certain targets like BTK, likely by minimizing steric hindrance.

  • The optimal linker length is a crucial parameter to optimize for each new PROTAC system to achieve maximal efficacy.

Functional Assays to Validate this compound Conjugate Activity

Validation of a this compound conjugate involves confirming both the successful conjugation and the retained or enhanced biological activity of the final product.

Validation of Conjugation via Click Chemistry

The azide group of the linker allows for conjugation to alkyne-functionalized molecules via click chemistry. The success of this reaction can be validated using techniques like fluorescence microscopy or flow cytometry if a fluorescent alkyne probe is used.

Workflow for Click Chemistry-Mediated Fluorescent Labeling:

G cluster_0 Step 1: Introduction of Azide cluster_1 Step 2: Click Reaction cluster_2 Step 3: Analysis a This compound conjugation to biomolecule of interest b Incubation with alkyne-fluorophore probe a->b c Washing to remove unbound probe b->c d Fluorescence Microscopy or Flow Cytometry c->d

Caption: Workflow for validating conjugation using click chemistry.

Cellular Activity Assays

For therapeutic conjugates, it is crucial to assess their functional activity in a cellular context.

This assay measures the ability of a PROTAC to induce the degradation of its target protein.

Signaling Pathway of PROTAC-Mediated Degradation:

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG9 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation

Safety Operating Guide

Proper Disposal of Boc-NH-PEG9-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Boc-NH-PEG9-azide are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides essential safety and logistical information, including a detailed operational plan for the proper disposal of this compound, a commonly used PEGylated linker in bioconjugation and drug development.

Immediate Safety Concerns and Handling

This compound contains an azide functional group, which classifies it as an energetic compound. While the relatively high carbon-to-nitrogen ratio of this compound (C25H50N4O11; C/N ratio = 6.25) suggests it is less prone to spontaneous explosive decomposition than smaller organic azides, prudent handling is still necessary.[1]

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Avoid Incompatibilities:

    • Acids: Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[1][2]

    • Heavy Metals: Do not allow this compound to come into contact with heavy metals (e.g., copper, lead, mercury, silver, brass) or their salts, as this can form highly shock-sensitive and explosive metal azides.[1][3][4] This includes avoiding the use of metal spatulas for transfers.[1][3][5]

    • Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform, as they can react with azides to form extremely unstable di- and tri-azidomethane.[1][2][6]

  • Storage: Store this compound in a cool, dry, and dark place, away from heat, light, shock, and friction.[1][2][3]

Quantitative Safety Data Summary

PropertyValue/InformationSource
Molecular Formula C25H50N4O11Chem-Impex
CAS Number 2112731-50-5Chem-Impex
Appearance Viscous liquidChem-Impex
Storage Temperature ≤ -20 °CChem-Impex
Explosive Hazard Potentially explosive; sensitive to heat, light, friction, and pressure. Stability is related to the carbon-to-nitrogen ratio.[1]University of Pittsburgh
Toxicity Azides as a class possess toxic properties.[1] Exposure can occur through inhalation, ingestion, or absorption.[3]University of Pittsburgh
Incompatibilities Strong oxidizers, high temperatures, heavy metals, strong acids, halogenated solvents.[1][2][3]Multiple Sources

Disposal Plan: Chemical Neutralization Prior to Waste Collection

Under no circumstances should this compound or its solutions be disposed of down the drain.[3][4][7] The primary and safest disposal method involves the chemical conversion of the azide to a more stable amine functional group before collection by a certified hazardous waste management service. The Staudinger reduction is a mild and highly chemoselective method for converting organic azides to amines, making it a suitable choice for this purpose.[2][4][6]

Experimental Protocol: Staudinger Reduction for Disposal of this compound

This protocol is designed for the neutralization of small quantities of this compound typically found in a research laboratory setting.

Materials:

  • This compound

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF), anhydrous

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet (optional, for inert atmosphere)

  • Appropriate glassware for workup

  • Labeled hazardous waste container

Procedure:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask of appropriate size with a magnetic stir bar.

  • Dissolution: Dissolve the this compound (1.0 equivalent) in anhydrous THF.

  • Addition of Triphenylphosphine: To the stirred solution, add triphenylphosphine (1.1 equivalents). The reaction is typically conducted at room temperature.

  • Reaction: The reaction progress can be monitored by the evolution of nitrogen gas (bubbling). Stir the reaction mixture for 2-4 hours, or until the gas evolution ceases. The reaction proceeds via an iminophosphorane intermediate.[3][4]

  • Hydrolysis: After the initial reaction is complete, add water to the reaction mixture to hydrolyze the iminophosphorane to the corresponding amine and triphenylphosphine oxide. Stir for an additional 1-2 hours.[3][4]

  • Waste Collection: The resulting solution, containing the neutralized Boc-NH-PEG9-amine, triphenylphosphine oxide, and THF, should be transferred to a clearly labeled hazardous waste container. Do not mix with other waste streams, especially acidic waste.[1]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal of the hazardous waste.

Disposal Decision Workflow

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound for Disposal assess_quantity Assess Quantity (Small Research Scale?) start->assess_quantity large_quantity Large Quantity: Consult EHS Directly assess_quantity->large_quantity No ppe Wear Appropriate PPE: Lab Coat, Goggles, Gloves assess_quantity->ppe Yes contact_ehs Contact EHS for Pickup large_quantity->contact_ehs neutralization Chemical Neutralization: Staudinger Reduction setup Set up Reaction in Fume Hood: Dissolve in THF neutralization->setup ppe->neutralization add_reagent Add Triphenylphosphine (1.1 eq) setup->add_reagent react Stir at Room Temperature (2-4 hours, N2 evolution) add_reagent->react hydrolyze Add Water for Hydrolysis (1-2 hours) react->hydrolyze waste_collection Collect Neutralized Mixture in Labeled Hazardous Waste Container hydrolyze->waste_collection waste_collection->contact_ehs

References

Personal protective equipment for handling Boc-NH-PEG9-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Boc-NH-PEG9-azide. Given the presence of the azide functional group, this compound must be treated as potentially hazardous, requiring strict adherence to safety protocols to mitigate risks of explosion and toxicity. The following procedures are based on established best practices for handling azide-containing compounds.

Hazard Assessment

This compound combines a polyethylene glycol (PEG) linker with a terminal azide group. While PEG itself is generally considered biocompatible and low in toxicity[1][2][3][4], the azide functional group introduces significant hazards. Organic azides can be energetic and may decompose explosively, especially when subjected to heat, shock, friction, or light.[5] They are also potentially toxic if inhaled, ingested, or absorbed through the skin.[5][6] A critical hazard is the reaction of azides with acids to form the highly toxic and explosive hydrazoic acid.[5][7] Furthermore, contact with heavy metals, such as copper and lead, can form highly unstable and explosive heavy metal azides.[5][7]

Key Hazards:

  • Explosive Potential: Sensitive to heat, light, friction, and shock.

  • Toxicity: Potentially toxic through inhalation, ingestion, or skin absorption.

  • Reactivity:

    • Reacts with acids to form highly toxic and explosive hydrazoic acid.

    • Forms explosive salts with heavy metals (e.g., copper, lead, brass, solder).

    • May react with halogenated solvents to form unstable di- and tri-azidomethane.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection Type Required PPE Specifications & Rationale
Hand Protection Double glovingInner layer of nitrile gloves with an outer layer of heavy-duty, chemical-resistant gloves (e.g., butyl rubber or SilverShield®). Inspect gloves before each use and dispose of them immediately after contamination.[8]
Eye & Face Protection Safety Goggles & Face ShieldTightly fitting chemical splash goggles are required at all times.[8][9] A full-face shield must be worn over the goggles, especially when handling the neat compound or during reactions.[5][6]
Body Protection Flame-Resistant Lab CoatA flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8]
Respiratory Protection Chemical Fume HoodAll work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[8][9]
Footwear Fully Enclosed ShoesFully enclosed, chemical-resistant shoes are mandatory.[8]

Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is crucial for the safe handling of this compound.

3.1. Preparation and Handling

  • Designated Area: Conduct all work in a designated area within a certified chemical fume hood.[5]

  • Blast Shield: Use a blast shield between the user and the experimental apparatus, keeping the fume hood sash as low as possible.[5]

  • Scale: Always work on the smallest possible scale.[5]

  • Avoid Isolation of Solids: If possible, handle the compound in solution to minimize the risk of explosion associated with the solid material.

  • Utensils: Use non-metallic spatulas (e.g., plastic or ceramic) to avoid the formation of explosive metal azides.[8]

  • Temperature Control: Store the compound at ≤ -20°C as recommended.[10] Avoid high temperatures during handling and reactions.

3.2. Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Don Appropriate PPE prep2 Prepare Designated Fume Hood prep1->prep2 prep3 Set Up Blast Shield prep2->prep3 handle1 Work on Smallest Scale prep3->handle1 Begin Experiment handle2 Use Non-Metallic Utensils handle1->handle2 handle3 Conduct Reaction in Solution handle2->handle3 clean1 Quench Reaction Mixture handle3->clean1 Experiment Complete clean2 Segregate Azide Waste clean1->clean2 clean3 Decontaminate Work Area clean2->clean3

Figure 1. Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing systems.

4.1. Waste Segregation and Labeling

  • Dedicated Waste Container: All waste containing this compound, including contaminated solvents, paper towels, and PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Labeling: The container must be labeled as "Azide Waste" and list all chemical contents.

  • Storage: Store the waste container in a designated satellite accumulation area away from acids and metals.[5]

4.2. Deactivation of Azide Waste

Aqueous solutions containing residual azide should be deactivated before disposal. A common method involves reaction with nitrous acid.[7] This procedure must be performed in a chemical fume hood.

Deactivation Protocol:

  • Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous solution containing no more than 5% sodium azide equivalent.

  • Nitrite Addition: Add a 20% aqueous solution of sodium nitrite (approximately 1.5 g of sodium nitrite per gram of azide).[7]

  • Acidification: While stirring, slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic to pH paper.[7] Caution: The order of addition is critical. Adding acid before the nitrite will generate highly toxic and volatile hydrazoic acid (HN3). [7]

  • Confirmation of Destruction: Test the solution for the presence of residual azides using a ferric chloride solution. A red color indicates the presence of hydrazoic acid, meaning the deactivation is incomplete.[7]

  • Final Disposal: Once deactivation is complete, the quenched solution should be collected in a hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) department.

DO NOT pour azide solutions down the drain. [7] Reaction with lead or copper pipes can lead to the formation of highly explosive metal azides.[7]

G cluster_collection Waste Collection cluster_deactivation Deactivation (in Fume Hood) cluster_disposal Final Disposal col1 Segregate Azide Waste col2 Label Container 'Azide Waste' col1->col2 deact1 Add Sodium Nitrite Solution col2->deact1 Prepare for Deactivation deact2 Slowly Add Sulfuric Acid deact1->deact2 deact3 Test for Residual Azide deact2->deact3 disp1 Collect in Hazardous Waste Container deact3->disp1 Deactivation Complete disp2 Contact EHS for Pickup disp1->disp2

Figure 2. Logical relationship for the disposal of azide-containing waste.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and conduct a thorough risk assessment before beginning any new procedure.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.